Copper--palladium (2/3)
Description
Significance of Bimetallic Alloys and Nanostructures in Contemporary Catalysis
Catalysts are vital to numerous chemical industries, playing a role in fuel production, environmental remediation, and the synthesis of fine chemicals. rsc.orgnih.gov Nanoscale catalysts, in particular, offer a high surface-area-to-volume ratio, which significantly boosts catalytic efficiency. rsc.org Bimetallic nanoparticles, such as those made from copper and palladium, can be designed with specific morphologies and compositions to optimize their catalytic performance in a wide range of organic reactions, including C-C coupling and cross-coupling reactions. mdpi.comrsc.org
Overview of Copper-Palladium Compositions in Scholarly Literature, Emphasizing Specific Stoichiometries
The scientific literature contains extensive research on copper-palladium bimetallic systems across various compositions. The specific ratio of copper to palladium profoundly influences the resulting material's structural and electronic properties, and consequently, its catalytic behavior.
The subject of this article, Copper--palladium (2/3) , also denoted as Cu2Pd3, is a bimetallic compound with a 2:3 ratio of copper to palladium. This particular stoichiometry is noted for its unique catalytic capabilities. The synthesis of Cu-Pd nanoparticles with precise stoichiometric control is often achieved through methods like the co-reduction of metal precursors. This technique involves the simultaneous reduction of copper and palladium salts, allowing for the formation of alloyed nanoparticles with a desired atomic ratio.
Beyond the 2:3 ratio, researchers have investigated a spectrum of Cu-Pd compositions. For instance, studies have explored alloys with varying weight percentages of copper to understand their impact on properties like hydrogen absorption. Other work has focused on creating nanoparticles with different Pd:Cu ratios to tailor them for specific catalytic applications, such as the water-gas shift (WGS) reaction or as electrocatalysts. acs.orgmdpi.com The ability to tune the composition allows for the fine-tuning of the electronic and catalytic properties of the bimetallic nanoparticles. acs.org
The formation of different intermetallic phases, such as Cu3Pd and CuPd, has also been observed depending on the composition and synthesis conditions. researchgate.netrsc.org These ordered structures can exhibit distinct properties compared to random alloys.
Current Research Trajectories and Open Questions in Copper-Palladium (Cu-Pd) Material Science
Current research in Cu-Pd material science is focused on several key areas, driven by the need for more efficient, stable, and cost-effective materials for a variety of applications.
A significant research trajectory involves the replacement of expensive platinum-group metals in applications like fuel cells. unlv.eduunlv.edu Bimetallic systems of copper and palladium are being investigated as potential substitutes for platinum, aiming to mimic its desirable electronic properties at a lower cost. unlv.eduunlv.edu This includes detailed studies of their electronic structure using advanced spectroscopic techniques to understand and tailor their catalytic performance. unlv.eduunlv.edu
Another major focus is the development of novel synthesis methods to control the size, shape, and composition of Cu-Pd nanostructures with high precision. acs.orgresearchgate.net Techniques such as colloidal synthesis and sputtering are being explored to produce uniform nanoparticles with tunable properties. researchgate.netrsc.org The goal is to create materials with enhanced catalytic activity and stability for reactions such as C-C coupling, CO2 reduction, and biomass conversion. rsc.orgresearchgate.netacs.org
Furthermore, there is a growing interest in understanding the fundamental mechanisms behind the synergistic effects observed in Cu-Pd catalysts. mdpi.comacs.org This includes investigating the charge transfer between copper and palladium atoms and how this influences the reaction pathways. mdpi.com For example, it has been suggested that the transfer of electrons from copper to palladium can promote key steps in catalytic cycles. mdpi.com
Open questions in the field include the long-term stability of Cu-Pd nanostructures under harsh reaction conditions and the precise nature of the active sites in different catalytic processes. unlv.eduacs.org Researchers are also exploring the potential of Cu-Pd systems in emerging areas like plasmonics and sensor technology. mdpi.comrsc.org Addressing these questions will be crucial for the future development and commercialization of Cu-Pd-based materials.
Structure
2D Structure
Properties
CAS No. |
186027-91-8 |
|---|---|
Molecular Formula |
Cu2Pd3 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
copper;palladium |
InChI |
InChI=1S/2Cu.3Pd |
InChI Key |
TUBKDACTKKUTKG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Palladium Cu Pd Bimetallic Materials
Solution-Based Approaches for Nanoparticle and Nanostructure Synthesis.
Solution-based methods are widely employed for the synthesis of Cu-Pd nanoparticles and nanostructures due to their versatility, scalability, and ability to control particle characteristics through the manipulation of reaction parameters.
Chemical reduction is a common and straightforward method for synthesizing bimetallic Cu-Pd nanoparticles. This approach involves the reduction of copper and palladium salt precursors in a solution, typically in the presence of a stabilizing agent to prevent agglomeration of the newly formed nanoparticles. The co-reduction of both metal precursors simultaneously is a frequently used strategy to produce alloyed nanoparticles. researchgate.net
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a strong reducing agent capable of rapidly reducing both copper and palladium ions. In a typical synthesis, aqueous solutions of a palladium salt (e.g., palladium chloride, PdCl₂) and a copper salt (e.g., copper nitrate (B79036), Cu(NO₃)₂) are mixed. A stabilizing agent is added, followed by the introduction of a freshly prepared NaBH₄ solution, which triggers the reduction and formation of Cu-Pd nanoparticles. mdpi.compsecommunity.org The molar ratio of the reducing agent to the metal precursors can be varied to influence the size and morphology of the resulting nanoparticles. nih.gov
L-Ascorbic Acid Reduction: L-ascorbic acid is a milder reducing agent compared to NaBH₄, offering better control over the reaction kinetics. acs.orgmdpi.com It can be used as both a reducing and capping agent, making it a "green" and non-toxic option. acs.org The synthesis process is similar to that with NaBH₄, where L-ascorbic acid is added to a solution of the metal precursors. The reduction with L-ascorbic acid is often carried out at slightly elevated temperatures to facilitate the reaction. aip.org
The choice of reducing agent and the reaction conditions, such as temperature and pH, play a crucial role in determining the final structure of the bimetallic nanoparticles, which can range from alloys to core-shell structures.
Table 1: Research Findings on Chemical Reduction Methods for Cu-Pd Nanoparticle Synthesis
| Precursors | Reducing Agent | Stabilizing Agent | Morphology/Size | Reference |
|---|---|---|---|---|
| Palladium acetate (B1210297), [Cu(TMEDA)(μ-OH)]₂Cl₂ | Sodium Borohydride (NaBH₄) | Not specified | Bimetallic nanocomposites | researchgate.net |
| Palladium chloride (PdCl₂), Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) | Sodium Borohydride (NaBH₄) | Trisodium (B8492382) citrate | Bimetallic Pd@Cu nanoparticles | mdpi.comaip.orgaip.org |
| Copper(II) acetate (Cu(OAc)₂) | L-Ascorbic acid | Not specified | Not specified | researchgate.net |
| Copper nitrate trihydrate, Palladium chloride (PdCl₂) | Neem powder extract | Neem powder extract | Polycrystalline nanoparticles (3.5–5.7 nm) | researchgate.net |
The sol-immobilization method is a versatile technique for preparing highly dispersed supported metal nanoparticles. This method involves the formation of a colloidal solution (sol) of metal nanoparticles, which are then immobilized onto a support material. This technique allows for the pre-synthesis of nanoparticles with controlled size and composition before their deposition, leading to well-defined catalytic materials. acs.org
In a typical sol-immobilization synthesis of supported Cu-Pd catalysts, aqueous solutions of palladium and copper precursors are mixed. A protective agent, such as polyvinyl alcohol (PVA), is added to the solution to stabilize the nanoparticles that will be formed. mdpi.compsecommunity.org Subsequently, a reducing agent, commonly sodium borohydride, is added to reduce the metal ions and form a colloidal suspension of bimetallic nanoparticles. mdpi.commdpi.com The pre-formed nanoparticles are then immobilized by adding the support material (e.g., titanium dioxide (TiO₂), layered double hydroxides (LDHs)) to the colloidal solution under vigorous stirring. mdpi.commdpi.com The catalyst is then recovered by filtration, washed, and dried.
The sol-immobilization method has been successfully used to prepare Cu-Pd nanoparticles supported on various materials, including TiO₂ and Co-Cr LDH, for applications in catalysis. mdpi.commdpi.com The use of a stabilizing agent like PVA helps to control the particle size and prevent agglomeration during both the synthesis and immobilization steps. mdpi.com
Table 2: Research Findings on Sol-Immobilization of Cu-Pd Catalysts
| Metal Precursors | Support Material | Stabilizing Agent | Reducing Agent | Resulting Catalyst | Application | Reference |
|---|---|---|---|---|---|---|
| PdCl₂, CuCl₂·2H₂O | Titanium Dioxide (TiO₂) | Polyvinyl alcohol (PVA) | Sodium Borohydride (NaBH₄) | Pd-Cu/TiO₂ | Benzyl (B1604629) alcohol oxidation | mdpi.compsecommunity.org |
| Pd(NO₃)₂, Cu(NO₃)₂·2.5H₂O | Co-Cr Layered Double Hydroxide (B78521) (LDH) | Polyvinyl alcohol (PVA) | Sodium Borohydride (NaBH₄) | Pd-Cu@Co-Cr LDH | Benzyl alcohol oxidation, Nitrobenzene reduction | mdpi.com |
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials with controlled morphologies and architectures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures above their boiling points in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures. acs.org
For Cu-Pd bimetallic materials, these methods offer a route to produce nanoparticles with high crystallinity and specific shapes. By adjusting parameters such as the solvent, temperature, reaction time, and the ratio of metal precursors, it is possible to control the size, shape, and composition of the resulting nanostructures. acs.orgnih.gov For instance, the use of different solvents like water, ethylene (B1197577) glycol, or their mixtures can lead to CuS assemblies with varying morphologies such as spheres and nanotubes. acs.org Similarly, the reaction temperature and the ratio of copper to sulfur precursors in a solvothermal synthesis can be tuned to control the phase purity and morphology of copper sulfide (B99878) nanocrystals. researchgate.net
While many studies focus on monometallic copper or palladium nanoparticles, the principles of hydrothermal and solvothermal synthesis are directly applicable to bimetallic systems. For example, a one-pot hydrothermal co-reduction process using polyvinylpyrrolidone (B124986) (PVP) as a stabilizer has been used to create Au-Pd core-shell nanostructures, demonstrating the potential for complex bimetallic architectures. acs.org
Stabilizing agents, also known as capping agents, are crucial in the synthesis of nanoparticles as they adsorb onto the nanoparticle surface, preventing their aggregation and controlling their growth. acs.org Common stabilizing agents used in the synthesis of Cu-Pd nanoparticles include polyvinylpyrrolidone (PVP), trisodium citrate, and polyvinyl alcohol (PVA). mdpi.comresearchgate.netaip.org
The choice and concentration of the stabilizing agent can significantly influence the size, shape, and stability of the resulting nanoparticles. For example, in the chemical reduction of copper nanoparticles, L-ascorbic acid can act as both a reducing and capping agent, leading to highly stable dispersions. acs.org Similarly, PVP has been shown to be effective in controlling the growth and preventing the oxidation of copper nanoparticles synthesized via chemical reduction. nih.gov
Reaction conditions such as temperature, pH, and the rate of addition of the reducing agent also have a profound impact on nanoparticle formation. Temperature affects the kinetics of the reduction reaction and the diffusion of metal atoms, thereby influencing the nucleation and growth processes. aip.org The pH of the reaction medium can alter the reduction potential of the metal precursors and the effectiveness of the stabilizing agent. nih.gov By carefully controlling these parameters, it is possible to tune the final characteristics of the Cu-Pd bimetallic nanoparticles.
Hydrothermal and Solvothermal Synthetic Pathways for Controlled Architectures.
Vapor-Phase Deposition Techniques for Thin Films and Surface Structures.
Vapor-phase deposition techniques are employed to create thin films and surface structures with high purity and precise thickness control. These methods are particularly useful for applications in electronics and catalysis where well-defined surfaces are required.
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. This method allows for the deposition of materials with atomic-level precision, excellent conformality, and thickness control. aip.org In the context of Cu-Pd bimetallic materials, ALD can be used for the selective deposition of copper onto palladium seed layers, enabling the fabrication of well-defined bimetallic structures. aip.orgnih.gov
The process involves exposing a substrate with a patterned palladium seed layer to sequential pulses of a copper precursor (e.g., copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(thd)₂) and a reducing agent (e.g., hydrogen gas, H₂). researchgate.netaip.orgaip.org The growth of copper occurs selectively on the palladium surface, while no deposition is observed on surrounding oxide surfaces like silicon dioxide. aip.orgaip.org This selectivity is attributed to the catalytic role of palladium in the dissociation of the hydrogen gas, which is necessary for the reduction of the adsorbed copper precursor. aip.org
The growth mode of copper on palladium via ALD is highly dependent on the deposition temperature. At lower temperatures (e.g., 150-190 °C), growth proceeds via an island growth mechanism, where individual copper nuclei form and then coalesce. aip.orgnih.gov At higher temperatures (e.g., above 210 °C), an alloy growth mode is observed due to the increased inter-diffusion of copper and palladium. aip.orgnih.gov This intermixing provides a continuous supply of palladium to the surface, facilitating the dissociative adsorption of hydrogen and promoting smooth film growth. researchgate.net
Table 3: Research Findings on Atomic Layer Deposition of Copper on Palladium
| Copper Precursor | Reducing Agent | Substrate | Temperature Range (°C) | Growth Mode | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Cu(thd)₂ | H₂ | Palladium nanostructures on oxidized silicon | 150-190 | Island Growth | Nucleation density increases with decreasing temperature. | aip.orgnih.gov |
| Cu(thd)₂ | H₂ | Palladium nanostructures on oxidized silicon | 210-250 | Alloy Growth | Extensive inter-diffusion of Cu and Pd leads to smooth growth. | aip.orgnih.gov |
| Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | H₂ | Palladium seed layers | 135-230 | Self-limiting | Growth is selective on palladium and not on silicon dioxide or silicon nitride. Continuous diffusion of palladium from the seed layer into the deposited copper film. | researchgate.netaip.org |
Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Binary Alloy Thin Films
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for producing binary alloy thin films, including Copper-Palladium systems. rsc.org This method circumvents the need for volatile precursors, as it involves the atomization of a precursor solution into an aerosol which is then transported to a heated substrate. researchgate.net
Detailed research has demonstrated the successful deposition of Cu-Pd alloy films using this approach. osti.govresearchgate.net In one method, precursors such as Cu(hfac)₂ and Pd(hfac)₂ are dissolved in a solvent like toluene. osti.govresearchgate.net This solution is aerosolized and delivered to a substrate heated to temperatures between 250°C and 300°C. osti.gov The resulting films are characterized as Cu-Pd alloy solid solutions, and their composition can be influenced by the stoichiometry of the precursor solution. osti.govresearchgate.net
More recent studies have employed AACVD to fabricate binder-free binary Cu-Pd alloy catalysts directly onto graphite (B72142) sheets. rsc.org In a typical process, individual precursors like copper(II) acetylacetonate (B107027) (Cu(acac)₂) and palladium(II) acetylacetonate (Pd(acac)₂) are dissolved and utilized in the AACVD system at a deposition temperature of 475°C. rsc.org The process yields securely adhered, uniform films with a characteristic dull grey color. rsc.org
Table 1: Parameters for AACVD Synthesis of Cu-Pd Thin Films
| Precursors | Solvent | Substrate | Deposition Temperature | Resulting Material | Reference |
|---|---|---|---|---|---|
| Cu(hfac)₂, Pd(hfac)₂ | Toluene | Not specified | 250-300 °C | Cu-Pd alloy solid solution films | osti.govresearchgate.net |
| Cu(acac)₂, Pd(acac)₂ | Not specified | Graphite Sheet | 475 °C | Binary CuPd alloy thin films | rsc.org |
Control of Growth Mechanisms and Microstructural Evolution During Deposition
The microstructure of thin films, which encompasses characteristics like grain size and orientation (texture), is highly dependent on deposition conditions and subsequent thermal history. harvard.edu The evolution of this microstructure is driven by the need to lower the total energy of the film, which includes contributions from grain boundaries, surfaces, and internal strain. core.ac.uk
In the AACVD of Cu-Pd alloys, the deposition time is a critical parameter for controlling the microstructural evolution. rsc.org Research has shown that by varying the deposition time from one to two hours, it is possible to fabricate a unique array of tower-like microstructures. rsc.org This demonstrates a direct method for tuning the film's morphology. The synergy between the copper and palladium, combined with the specific array structure, has been shown to enhance conductivity and create a high number of active sites for catalytic applications. rsc.org
Generally, for thin films, the final texture is determined by the competition between different energy minimization drivers. core.ac.uk For face-centered cubic (fcc) metals like copper and palladium, strain energy density tends to favor the growth of (001)-textured grains in elastically deformed films, while surface and interfacial energy minimization often promotes a (111) texture. core.ac.uk The microstructural evolution in electroplated copper films, for instance, shows a clear dependence on film thickness, where the volume fraction of (111) grains decreases as the film gets thicker. harvard.eduresearchgate.net This complex interplay of factors governs the final properties of the deposited Cu-Pd film. aip.orguva.nl
Electrochemical Synthesis Routes for Alloy Films and Modified Surfaces
Electrochemical methods offer a powerful and cost-effective alternative for synthesizing Cu-Pd alloy films and modifying surfaces with nanostructured features. These techniques allow for precise control over film composition, morphology, and thickness.
Co-electrodeposition for Copper-Palladium Alloy Thin Films
Co-electrodeposition is a widely used technique to produce Cu-Pd alloy thin films. researchgate.net This process involves the simultaneous reduction of copper and palladium ions from an electrolytic bath onto a conductive substrate. researchgate.netacs.org
One common approach uses nitrate-based electrolytic baths containing both Cu(NO₃)₂ and Pd(NO₃)₂. researchgate.net By applying a specific potential, such as -0.50 V versus a Saturated Calomel Electrode (SCE), copper and palladium can be deposited concurrently onto a titanium substrate. researchgate.netresearchgate.net A key advantage of this method is that the composition of the resulting Cu-Pd thin film can be controlled over the entire range simply by adjusting the relative concentrations of the Cu²⁺ and Pd²⁺ ions in the bath. researchgate.net The resulting films typically exhibit a nanocrystalline, single-phase face-centered cubic (fcc) structure. researchgate.net
The deposition mode significantly impacts the film's morphology. researchgate.net Potentiostatic (constant potential) deposition tends to produce rough and porous films, which are well-suited for applications in electrocatalysis. researchgate.net In contrast, pulsed potential co-electrodeposition can be employed to create smooth and dense films, which are desirable for applications like hydrogen purification membranes. researchgate.net This method can reduce the roughness factor from over 120 (for potentiostatic films) to as low as 8. researchgate.net
An alternative electrolyte system involves a 1 M NaCl solution with CuCl₂ and PdCl₂, again at a deposition potential of -0.5 V vs. SCE. acs.org Depending on the Cu(II)/Pd(II) ratio in this solution, the process can yield either monophased palladium-rich alloys or biphased films containing both a Pd₈₀Cu₂₀ alloy and a separate copper phase. acs.org
Table 2: Comparison of Co-electrodeposition Methods for Cu-Pd Films
| Electrolyte System | Deposition Potential | Deposition Mode | Resulting Morphology | Reference |
|---|---|---|---|---|
| Nitrate-based (Cu(NO₃)₂, Pd(NO₃)₂) | -0.50 V vs. SCE | Potentiostatic | Rough, porous, nanocrystalline | researchgate.net |
| Nitrate-based (Cu(NO₃)₂, Pd(NO₃)₂) | -0.50 V vs. SCE | Pulsed Potential | Smooth, dense (Roughness factor ~8) | researchgate.net |
| Chloride-based (CuCl₂, PdCl₂ in NaCl) | -0.5 V vs. SCE | Potentiostatic | Monophased or biphased films | acs.org |
Electrochemical Deposition for Nanostructured Electrodes
Electrochemical deposition is a highly effective method for fabricating nanostructured electrodes, offering control over complex morphologies that can enhance catalytic activity. ulb.ac.be By manipulating deposition parameters, a variety of architectures such as nanosheets, dendrites, and faceted nanocrystals can be achieved. ulb.ac.be
For the Cu-Pd system, specific protocols have been developed to create highly ordered nanostructures. ulb.ac.be The use of a pulsed electrodeposition protocol (PS-MP) has enabled the growth of shape-controlled, vertically oriented hexagonal Cu-Pd nanosheet arrays (NSHs). ulb.ac.be Such structured electrodes provide a large electrochemically active surface area, which is beneficial for catalytic applications. ulb.ac.be
General strategies for creating nanostructured electrodes often involve a one-step electrodeposition process onto a three-dimensional substrate, like a carbonaceous gas diffusion membrane. acs.orgnih.gov For instance, nanostructured copper has been deposited from a solution of copper nitrate and ammonium (B1175870) nitrate at a potential of -0.4 V vs. SCE. acs.orgnih.gov This approach can be adapted for bimetallic systems like Cu-Pd. More complex techniques, such as a cyclic deposition/dissolution route, have been used to prepare standing palladium nanoplates and nanotrees on gold substrates, a method that could be extended to alloy deposition. acs.org
Fabrication and Control of Specific Architectures
Beyond thin films, significant research has focused on the fabrication of specific, controlled nano-architectures like core-shell nanoparticles. These structures offer unique properties stemming from the interaction between the core and shell materials and the high surface-area-to-volume ratio.
Synthesis and Engineering of Copper@Palladium Core-Shell Nanoparticles
Core-shell nanoparticles, where a core of one metal is encased in a shell of another, are of great interest. For the Cu-Pd system, structures of both Pd@Cu (Palladium core, Copper shell) and Cu@Pd (Copper core, Palladium shell) have been synthesized.
The synthesis of Pd@Cu core-shell nanocubes has been achieved through a seed-mediated epitaxial growth process, even with a significant lattice mismatch of 7.1% between the two metals. nih.govresearchgate.net In this method, pre-formed palladium nanocrystals of various shapes (cubes, octahedra) are used as seeds for the growth of a copper shell. nih.gov The growth mechanism is unconventional; copper atoms first nucleate and grow on only a few faces of the palladium seed, leading to a structure where the core is often off-center. nih.govresearchgate.net The final product consistently takes a cubic shape, a result of using hexadecylamine (B48584) as a capping agent that selectively stabilizes the Cu(100) surface. nih.gov The edge length of these nanocubes can be tuned from 50 to 100 nm by controlling the amount of palladium seed material. nih.gov
Conversely, Cu@Pd-Cu core-shell nanospheres can be prepared via a galvanic replacement reaction. researchgate.net In this process, copper particles act as a sacrificial template. When introduced to a solution containing Pd²⁺ ions, the copper atoms are oxidized and release electrons, which then reduce the Pd²⁺ ions, causing palladium to deposit on the surface of the copper. researchgate.net Due to the higher diffusion rate of copper atoms, some copper from the core diffuses into the newly formed palladium layer, creating a thin (ca. 0.5 nm) shell composed of a Pd-Cu alloy. researchgate.net
Table 3: Synthesis Methods for Cu-Pd Core-Shell Nanoparticles
| Architecture | Synthesis Method | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Pd@Cu Nanocubes | Seed-Mediated Epitaxial Growth | Localized epitaxial growth of Cu on Pd seeds | Off-center Pd core; cubic shape controlled by capping agent; tunable edge length (50-100 nm) | nih.govresearchgate.net |
| Cu@Pd-Cu Nanospheres | Galvanic Replacement | Redox reaction between Cu particles and Pd²⁺ ions | Cu core with a thin (~0.5 nm) Pd-Cu alloy shell | researchgate.net |
Controlled Synthesis of Two-Dimensional Palladium-Copper Alloy Nanodendrites
The synthesis of two-dimensional (2D) palladium-copper (PdCu) alloy nanodendrites involves a controlled co-reduction of palladium and copper precursors in an aqueous solution. researchgate.net This method is designed to promote rapid in-plane growth while simultaneously suppressing out-of-plane growth, leading to the formation of unique, branched, 2D structures. nih.govacs.org A key aspect of this synthesis is the careful management of experimental parameters to achieve the desired morphology. nih.gov
A simple, one-pot method can be employed under mild conditions to produce these materials. researchgate.net For instance, the synthesis can be achieved by co-reducing palladium and copper precursors in the presence of a structure-directing agent like octadecyltrimethylammonium chloride (OTAC). oup.com The process is highly dependent on the molar ratio of the initial metal precursors, which directly influences the composition and morphology of the final nanodendrite structures. researchgate.net As the proportion of the copper precursor is increased relative to the palladium precursor, the morphology of the resulting nanomaterials evolves. researchgate.net
Inductively coupled plasma optical emission spectrometry (ICP-OES) is used to determine the final elemental composition of the PdCu nanodendrites. Research has shown a direct correlation between the initial precursor ratios and the final alloy composition, as detailed in the table below. researchgate.net
| Molar Ratio of Pd to Cu Precursors | Final Molar Ratio in PdCu Nanodendrites |
| 20:3 | 11.8 |
| 20:6 | 10.2 |
| 20:9 | 9.2 |
| 20:12 | 8.1 |
| 20:15 | 7.0 |
| This table illustrates the relationship between the initial molar ratios of palladium and copper precursors used in the synthesis and the resulting molar ratios in the final 2D PdCu alloy nanodendrites. Data sourced from researchgate.net. |
The resulting nanodendrites typically exhibit a small thickness, often between 5-7 nm, with a randomly branched in-plane structure. nih.gov This unique morphology provides a high surface area and a large number of undercoordinated atomic sites. nih.gov
Preparation of Palladium-Copper Aerogels
Palladium-copper (Pd-Cu) aerogels are synthesized via a sol-gel method, which involves the reduction of metal precursor salts to form a hydrogel, followed by a drying process to create a highly porous, three-dimensional network. mdpi.comiosrjournals.orgmdpi.com This approach allows for easy control over the elemental composition of the resulting bimetallic aerogel. mdpi.com
The synthesis typically begins with aqueous solutions of palladium and copper precursors, such as tetrachloropalladic(II) acid (H₂PdCl₄) and copper(II) chloride (CuCl₂). mdpi.commdpi.com In one common method, these precursors are mixed with glyoxylic acid and sodium carbonate and heated to form a hydrogel. mdpi.com A reducing agent, such as sodium borohydride (NaBH₄), is then added to ensure the complete reduction of the metal ions. mdpi.comiosrjournals.org The reaction is often performed at a controlled temperature, for example, 60-70°C, to facilitate gelation. mdpi.commdpi.com
The process can be summarized in the following steps:
Precursor Mixing: Aqueous solutions of Pd and Cu salts (e.g., PdCl₂ and CuCl₂) are mixed. iosrjournals.org The molar ratio of these precursors can be varied to produce aerogels with different compositions, such as 5:1, 2.5:2.5, and 1:5 (Pd:Cu). mdpi.com
Gelation: The mixture is heated, sometimes with the addition of other reagents, causing the metal nanoparticles to self-assemble into a three-dimensional, intertwined network known as a hydrogel or sol-gel. mdpi.comiosrjournals.org
Washing and Drying: The resulting solid hydrogel is washed sequentially with distilled water, ethanol (B145695), and acetone (B3395972) to remove impurities and exchange the solvent. mdpi.com Finally, the gel is dried, often using freeze-drying or supercritical drying, to remove the solvent while preserving the porous structure, yielding the final aerogel. mdpi.commdpi.com
An alternative approach utilizes an ethanolic phase for the synthesis, which can significantly shorten the gelation time compared to aqueous strategies. rsc.org This stabilizer-free method can produce pure metal gels at room temperature or lower (e.g., -70°C) and is suitable for generating large amounts of material from highly concentrated precursor solutions. rsc.org
The final Pd-Cu aerogels are characterized by their porous, sponge-like morphology and large surface areas. mdpi.comrsc.org
Post-Synthetic Treatments and Their Impact on Material Structure and Performance
Following the initial synthesis, copper-palladium materials can undergo various post-synthetic treatments to modify their chemical and physical properties. acs.orgresearchgate.net These treatments are crucial for tailoring the material's final characteristics, including its microstructure, crystal structure, and ultimately its performance. acs.orgresearchgate.net Common post-synthetic treatments include thermal processes like annealing and chemical or ultrasonic treatments. researchgate.netnih.gov For instance, ultrasonic treatment can be used to assist in the reductive deposition of Cu and Pd nanoparticles onto substrates, influencing particle size and suppressing agglomeration. nih.gov
Annealing Processes and Their Role in Microstructural Development
Annealing is a critical heat treatment process used to alter the microstructure and mechanical properties of Pd-Cu alloys. researchgate.netingentaconnect.com The process involves heating the alloy to a specific temperature, holding it there for a period, and then cooling it. The temperature and duration of the annealing cycle have a significant impact on the material's properties, such as hardness, grain size, and atomic ordering. researchgate.netusu.edu
For Cu-Pd alloys, annealing can lead to an increase in the recrystallization temperature, which is the temperature at which new, strain-free grains are formed in a deformed material. researchgate.net Alloying copper with even small amounts of palladium has been shown to increase this temperature. researchgate.net
In some cases, annealing deformed Cu-Pd alloys can lead to anomalous behavior. For example, annealing certain deformed alloys at temperatures between 200-300°C can result in an increase in strength properties rather than the expected softening. researchgate.net The effects of annealing are also dependent on the alloy's composition. In high-palladium alloys, heat treatment can significantly decrease hardness compared to the as-cast condition and yield fine-grained microstructures. usu.edu For example, after plastic deformation and subsequent annealing at 300 to 350°C, a Cu-40Pd alloy can form an ordered B2-type superstructure with very fine grains. ingentaconnect.com
The table below shows the effect of annealing temperature on the microhardness of a deformed Cu-5Pd alloy.
| Annealing Temperature (°C) | Microhardness (MPa) |
| Initial (Deformed) | ~1800 |
| 100 | ~1850 |
| 200 | ~1900 |
| 300 | ~1950 |
| 400 | ~1750 |
| 500 | ~1300 |
| 600 | ~1100 |
| 700 | ~1000 |
| This table shows the change in microhardness of a deformed Cu-5Pd alloy as a function of annealing temperature. The hardness initially increases at lower temperatures before decreasing significantly as the temperature rises. Data adapted from researchgate.net. |
This heat treatment can induce phase transformations, such as the formation of ordered superstructures (e.g., B2 type), which are characterized by a specific arrangement of Cu and Pd atoms in the crystal lattice. ingentaconnect.com The formation and refinement of these ordered domains can substantially increase the material's yield stress. ingentaconnect.com
Structural Elucidation and Morphological Characterization of Copper Palladium Cu Pd Systems
Advanced Spectroscopic Techniques for Compositional and Electronic State Analysis.
Spectroscopic methods are indispensable for probing the compositional makeup and electronic characteristics of Cu-Pd systems. These techniques provide detailed information on everything from the crystalline phase to the oxidation states of the individual metals.
X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of Cu-Pd materials. XRD patterns confirm the formation of bimetallic alloys and can distinguish them from simple mixtures of the individual metals. In many synthesized Cu-Pd nanoparticles, the crystal structure is identified as a face-centered cubic (fcc) lattice. nih.gov The diffraction peaks in the XRD pattern correspond to specific crystallographic planes. For instance, bimetallic Pd@Cu nanoparticle samples have shown diffraction peaks at 2θ values of approximately 41°, 48°, 70°, 85°, and 90°, which are indexed to the (111), (200), (220), (311), and (222) crystal planes, respectively. nih.govtandfonline.com
The formation of a Cu-Pd alloy is often confirmed by a shift in the diffraction peaks compared to those of pure copper and pure palladium. rsc.org For example, the primary crystalline peak for a Cu₀.₆Pd₀.₄ alloy appears at a larger 2θ value (43.2°) than that of pure Pd (40.0°), which is attributed to the incorporation of smaller copper atoms into the palladium crystal lattice. rsc.org The absence of peaks corresponding to pure Cu or Pd, or their oxides, can confirm the formation of a single-phase alloy. rsc.org The analysis of these patterns allows for the determination of lattice parameters, which can provide insights into the composition of the alloy. nih.govtandfonline.com
| Material | Diffraction Angle (2θ) | Corresponding Crystal Plane | Crystal System | Reference |
|---|---|---|---|---|
| Pd@Cu Bimetallic Nanoparticles | 41° | (111) | Face-Centered Cubic (fcc) | nih.gov |
| Pd@Cu Bimetallic Nanoparticles | 48° | (200) | Face-Centered Cubic (fcc) | nih.gov |
| Pd@Cu Bimetallic Nanoparticles | 70° | (220) | Face-Centered Cubic (fcc) | nih.gov |
| Cu₀.₆Pd₀.₄ Alloy | 43.2° | (110) | Cubic | rsc.org |
| Cu₀.₆Pd₀.₄ Alloy | 62.7° | (111) | Cubic | rsc.org |
| Cu₀.₆Pd₀.₄ Alloy | 71.2° | (200) | Cubic | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, critically, the oxidation states of copper and palladium at the material's surface. nih.govrsc.org Analysis of the Cu 2p and Pd 3d core level spectra provides detailed electronic information.
For palladium, the Pd 3d spectrum is characterized by a doublet, Pd 3d₅/₂ and Pd 3d₃/₂. In a Cu₀.₆Pd₀.₄ alloy, peaks at binding energies of 335.8 eV (3d₅/₂) and 341.1 eV (3d₃/₂) indicate the presence of palladium in its metallic, zero-oxidation state (Pd⁰). rsc.org The appearance of smaller, additional peaks at higher binding energies (e.g., 337.4 eV and 341.9 eV) can signify the presence of oxidized palladium species like Pd²⁺, often due to surface oxidation upon exposure to air. rsc.orgmdpi.com
Similarly, the Cu 2p spectrum reveals the state of copper. For the same Cu₀.₆Pd₀.₄ alloy, peaks corresponding to Cu 2p₃/₂ and Cu 2p₁/₂ are found at binding energies of approximately 932.2 eV and 952.1 eV, respectively, which are characteristic of Cu(0) or Cu(I) species. rsc.orgresearchgate.net The presence of satellite peaks at higher binding energies is a clear indicator of Cu²⁺. mdpi.com XPS studies have also revealed that in many Cu-Pd bimetallic nanoparticles, the surface is enriched with copper. nih.govacs.org This surface segregation can significantly influence the material's catalytic properties. acs.org
| Element (Orbital) | Binding Energy (eV) | Oxidation State | Material Context | Reference |
|---|---|---|---|---|
| Pd 3d₅/₂ | 335.8 | Pd⁰ | Cu₀.₆Pd₀.₄ Alloy | rsc.org |
| Pd 3d₃/₂ | 341.1 | Pd⁰ | Cu₀.₆Pd₀.₄ Alloy | rsc.org |
| Pd 3d₅/₂ | 336.7 | Pd²⁺ | 0.5Pd-0.5Cu/TiO₂ | mdpi.com |
| Cu 2p₃/₂ | 932.23 | Cu⁰/Cu⁺ | Cu₀.₆Pd₀.₄ Alloy | rsc.org |
| Cu 2p₁/₂ | 952.08 | Cu⁰/Cu⁺ | Cu₀.₆Pd₀.₄ Alloy | rsc.org |
| Cu 2p₃/₂ | 934.1 | Cu²⁺ | 0.5Pd-0.5Cu/TiO₂ | mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for confirming the formation of Cu-Pd bimetallic nanoparticles in colloidal solutions. semanticscholar.org The technique measures the absorption of light, which can indicate the presence of specific electronic transitions and, notably for metallic nanoparticles, surface plasmon resonance (SPR).
Monometallic copper and palladium nanoparticles exhibit distinct SPR peaks; for example, citrate-stabilized Cu nanoparticles show an absorbance maximum around 600 nm, while Pd nanoparticles show a peak around 400 nm. nih.gov When a bimetallic Cu-Pd alloy is formed, the resulting spectrum is not a simple superposition of the two individual spectra. Instead, a single, often broad, absorption band appears, confirming the electronic interaction between the two metals. rsc.org For instance, in one study, the formation of Cu/Pd bimetallic nanoparticles was confirmed by a distinct UV-vis absorbance band that signaled the creation of complex metal ions, triggered by a complexing agent. semanticscholar.org In some cases, particularly with larger particles, a distinct absorption peak may not be present at all. mdpi.com
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, making them suitable for studying the interactions between ligands and Cu-Pd metal centers in complexes or on catalyst surfaces. tandfonline.comwikipedia.org
IR spectroscopy has been used to characterize Cu(II) and Pd(II) complexes with organic ligands like 4-amino-3-pentene-2-one. tandfonline.com By comparing the spectra of the complexes to the free ligand, specific absorption bands can be assigned to metal-ligand vibrations, providing insight into the coordination environment. tandfonline.comcapes.gov.br
Raman spectroscopy, particularly surface-enhanced Raman spectroscopy (SERS), offers high sensitivity for detecting species adsorbed on metal surfaces. aip.org In-situ SERS studies of CO₂ reduction on a Cu-Pd catalyst identified characteristic peaks for Pd-C and Pd-O bonds at approximately 363 cm⁻¹ and 500 cm⁻¹, respectively. aip.org This demonstrates the technique's ability to identify reaction intermediates and elucidate the role of each metal in a catalytic process. aip.orgresearchgate.net
For organometallic complexes containing copper and palladium, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating their molecular structure in solution. nih.gov While palladium complexes are routinely studied by NMR, the paramagnetic nature of Cu(II) can complicate analysis. However, for diamagnetic Cu(I) and certain Cu(II) systems, NMR provides invaluable structural data. ru.nl
The technique has been used to characterize heterodinuclear Cu-Pd and Cu-Pt complexes built on asymmetric dinucleating ligands. nih.govfigshare.com By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, researchers can map the connectivity of the atoms within the complex and understand the electronic environment of the metal centers. acs.org Furthermore, specialized techniques like Rapid-Injection NMR (RI-NMR) have been employed to study the stability and reactivity of transient organometallic copper intermediates, revealing how Lewis basic ligands can bind to the metal and influence subsequent reactions. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Ligand Interactions in Complexes.
Electron Microscopy for Morphological and Nanostructural Investigations.
Studies have revealed a wide variety of morphologies for Cu-Pd nanocatalysts, including multipods, nanocubes, and flower-like structures, depending on the synthesis method. researchgate.netrsc.orgchinesechemsoc.org For example, Cu-Pd multipods with an average diameter of 15.5 nm have been synthesized. rsc.org High-Resolution TEM (HRTEM) can resolve the crystal lattice fringes of the nanoparticles, further confirming their crystalline nature. mdpi.comrsc.org
To verify the formation of a true alloy and determine the distribution of the two metals, Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is employed. chinesechemsoc.orgnih.gov EDS elemental mapping can visually confirm the homogeneous distribution of copper and palladium throughout a single nanoparticle, providing strong evidence of alloying rather than the segregation of the two metals into separate phases. chinesechemsoc.orgnih.gov
Transmission Electron Microscopy (TEM) for Nanoparticle Size, Shape, and Lattice Fringe Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology and crystalline structure of Cu-Pd nanoparticles. High-resolution TEM (HRTEM) allows for the direct visualization of individual nanoparticles, providing data on their size, shape, and aggregation state.
Detailed research findings from TEM analysis reveal that Cu-Pd nanoparticles can be synthesized with various morphologies, including spherical and core-shell structures. nih.gov For instance, studies have shown the formation of spherical and solid nanoparticles when using different synthesis liquids, with median diameters varying from 1.1 nm to 3.3 nm. acs.org In other preparations, the average particle size of palladium nanoparticles has been determined to be around 4.8 ± 1.6 nm, with a spherical shape. arabjchem.org The shape of the nanoparticles can also be controlled, leading to mixed shapes including tetrahedral, rhombic, and octahedral particles. mdpi.com
Lattice fringe analysis using TEM provides information about the crystalline nature of the nanoparticles. For bimetallic PdCu nanoparticles, lattice fringe distances of 0.208 nm and 0.225 nm have been observed, corresponding to the (111) lattice spacing of face-centered cubic (fcc) copper and fcc palladium, respectively. acs.org The analysis of selected-area electron diffraction (SAED) patterns can confirm the crystalline structure, with concentric rings indicating a highly crystalline nature. arabjchem.org
| Parameter | Observed Values/Characteristics | Reference |
| Nanoparticle Shape | Spherical, Mixed (tetrahedral, rhombic, octahedral) | acs.orgarabjchem.orgmdpi.com |
| Nanoparticle Size | 1.1 - 3.3 nm (median diameter), 4.8 ± 1.6 nm (average), 15-30 nm | nih.govacs.orgarabjchem.org |
| Lattice Spacing (fcc Cu) | 0.208 nm (111) | acs.org |
| Lattice Spacing (fcc Pd) | 0.225 nm (111), 0.23 nm (111) | acs.orgmdpi.com |
| Crystalline Structure | Face-centered cubic (fcc) | acs.orgarabjchem.org |
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Distribution
In studies of Pd-Cu nanoparticles immobilized on layered double hydroxide (B78521) (LDH), SEM images have shown that the nanoplate-shaped morphology of the LDH is retained after the immobilization of the nanoparticles. mdpi.com Furthermore, SEM can be used to observe the uniform distribution of these nanoparticles across the support material. mdpi.com When analyzing Cu-Pd alloys, SEM can reveal the segregation of elements on the surface, such as the formation of droplet-like particles. ioffe.ru For instance, in a Cu-1.5Pd-3Ag alloy, silver segregation in the form of particles with lateral sizes of 0.1–0.5 µm has been identified using SEM. ioffe.ru
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Distribution
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a crucial technique for determining the elemental composition and distribution within a sample. vaccoat.commyscope.training By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can create elemental maps that visualize the spatial distribution of copper and palladium. vaccoat.commyscope.training
EDX analysis has been used to confirm the bimetallic nature of Cu-Pd nanoparticles and to determine the ratio of the constituent metals. nih.gov For example, in PdcoreAushell nanoparticles, EDX analysis confirmed the presence of both metals in a 1:2 ratio. nih.gov In studies of Cu-Pd solid solutions, EDX elemental maps have illustrated the distribution of copper and palladium, revealing the presence of nanoclusters of copper with sizes ranging from 0.5 to 1.5 nm. psecommunity.org This technique is particularly valuable for understanding the elemental homogeneity and for identifying any phase segregation or the formation of distinct elemental domains within the material. psecommunity.org
Surface Characterization Techniques
The surface properties of Cu-Pd systems are critical to their performance in applications such as catalysis and sensing. Atomic Force Microscopy is a key technique for probing these surface characteristics at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a material's surface with nanoscale resolution. sciopen.com It is used to quantify surface roughness and to visualize surface features, which can influence the material's reactivity and physical properties. spmtips.com
In the study of Cu-Pd alloys, AFM has been employed to characterize the surface topography along a compositional spread. researchgate.net These studies have shown how the surface morphology changes with varying palladium content. researchgate.netresearchgate.net For instance, in a Cu-Pd combinatorial library, AFM images revealed changes in surface topography as the palladium concentration increased from 2.6 at.% to 39.2 at.%. researchgate.net The root-mean-square (RMS) roughness can be calculated from AFM data, providing a quantitative measure of the surface's smoothness. semanticscholar.org For example, the RMS roughness of an electroless palladium immersion gold (EPIG) surface finish was measured to be approximately 82 nm. semanticscholar.org In another study on a Cu-1.5Pd-3Ag alloy, AFM was used to identify particles rising 50–100 nm above the matrix surface. ioffe.ru
| Sample | Measurement | Value | Reference |
| EPIG Surface Finish | RMS Roughness | ~82 nm | semanticscholar.org |
| Bare Cu Pad | RMS Roughness | ~90 nm | semanticscholar.org |
| ENEPIG Finish | RMS Roughness | ~50 nm | semanticscholar.org |
| Cu-1.5Pd-3Ag Alloy | Particle Height | 50-100 nm | ioffe.ru |
Crystallographic Analysis of Copper-Palladium Complexes and Alloys
The precise arrangement of atoms within the crystal lattice of copper-palladium compounds is determined through crystallographic analysis, with single crystal X-ray diffraction being the definitive method for discrete molecular complexes.
Single Crystal X-ray Diffraction Studies of Defined Copper(II) and Palladium(II) Complexes
For example, the crystal structures of mononuclear copper(II) and palladium(II) complexes with a tridentate NSO donor Schiff base ligand have been solved using SC-XRD. researchgate.net These studies revealed that the palladium(II) complexes adopt a distorted square planar geometry. researchgate.net In another study, new Cu(II) and Pd(II) complexes with 2,2-thiophen-yl-imidazole were synthesized and their structures were determined by single crystal XRD, showing that the ligand coordinates to the metal through the imine nitrogen of the imidazole (B134444) group. researchgate.net
Furthermore, the structures of copper(II) and palladium(II) complexes of usnic acid and its derivatives have been established by X-ray diffraction. nih.gov For instance, the Pd(II) complex with N-phenyl-Δ(2,11)-enaminousnic acid, Pd(PEUA)2, was found to have a trans configuration with the Pd(II) ion binding to two ligand molecules through nitrogen and oxygen atoms. nih.gov These detailed structural studies are fundamental to understanding the coordination chemistry of copper and palladium, which can inform the design of new bimetallic materials.
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| [Pd(X)L] (X = benzoate, salicylate) | Palladium(II) | Distorted Square Planar | Coordination with NSO donor Schiff base ligand. | researchgate.net |
| [PdCl2(Thim)2] | Palladium(II) | Not specified | Coordination via imine nitrogen of imidazole group. | researchgate.net |
| Pd(PEUA)2 | Palladium(II) | trans configuration | Binds with two molecules of PEUA through nitrogen and oxygen atoms. | nih.gov |
| [CuL2] | Copper(II) | Square Planar and Distorted Square Pyramidal | Two molecules in the unit cell with different geometries. | researchgate.net |
| [Cu(py)4I]I·2py | Copper(II) | Square-pyramidal | Five-coordinate copper(II) iodide adduct. | rsc.org |
Analysis of Polycrystalline Diffraction Patterns for Face-Centered Cubic (FCC) and Body-Centered Cubic (BCC) Phases
X-ray diffraction (XRD) is a primary technique for investigating the crystal structures of Cu-Pd alloys. Polycrystalline samples of these alloys exhibit diffraction patterns characteristic of either face-centered cubic (FCC) or body-centered cubic (BCC) structures, or a mixture of both, depending on the composition and thermal history.
Below the solidus temperature, the Cu-Pd system generally forms a continuous solid solution with an FCC structure (A1 type). semanticscholar.org The lattice parameter of this disordered FCC alloy varies with composition, ranging from that of pure copper (3.615 Å) to pure palladium (3.892 Å). semanticscholar.org For a 50:50 atomic composition, the disordered CuPd A1-type alloy has a cell constant of approximately 3.77 Å. semanticscholar.org Grazing incidence XRD patterns of CuₓPd₁₋ₓ alloy films confirm that they are homogeneous FCC phases, with Bragg peaks shifting to larger spacings as the larger palladium atoms are incorporated into the copper lattice. aip.org
However, under certain conditions, particularly at lower temperatures and for specific compositions, an ordered BCC phase (B2 type, CsCl structure) becomes energetically favorable. semanticscholar.orgacs.org The transition from the disordered FCC (A1) phase to the ordered BCC (B2) phase is a significant feature of the Cu-Pd system. The calculated XRD patterns for FCC clusters show good agreement with experimental data for colloidal bimetallic CuPd catalysts, while the patterns for BCC clusters differ significantly, suggesting that in nanoparticle form, the FCC structure can be more stable than the bulk BCC phase. tandfonline.com
In a study of a Cu-43Pd-5.6Mg alloy, which is relevant to understanding the phase behavior of Cu-Pd systems, XRD analysis identified two ordered B2 phases below 680°C. osti.gov One phase was a binary CuPd compound with low Mg solubility, and the other was a PdMg compound with high Cu solubility. osti.gov At temperatures above 680°C, the alloy exhibited a mixture of BCC and FCC phases. osti.gov The table below summarizes the observed phases and their characteristics from XRD studies.
| Alloy Composition | Temperature | Observed Phases | Key Diffraction Findings | Source(s) |
| CuₓPd₁₋ₓ films | Room Temperature | FCC (A1) | Homogeneous FCC phase; Bragg peaks shift with Pd content. | aip.org |
| CuPd (50:50) | Room Temperature | Disordered FCC (A1) | Cell constant of ~3.77 Å. | semanticscholar.org |
| Cu-43Pd-5.6Mg | < 680°C | Two ordered BCC (B2) phases | One CuPd-based, one PdMg-based. | osti.gov |
| Cu-43Pd-5.6Mg | > 680°C | BCC + FCC | Coexistence of both phases. | osti.gov |
| Colloidal CuPd | N/A | FCC | Calculated FCC patterns match experimental data better than BCC. | tandfonline.com |
Microstructural Evolution and Phase Transformations in Copper-Palladium Alloys
The microstructure of Cu-Pd alloys, including the arrangement and transformation of phases, is critical to their performance in various applications.
Investigations into Order-Disorder Transitions (e.g., B2 Phase Formation)
The transition from a disordered solid solution (A1, FCC) to an ordered intermetallic compound (B2, BCC) is a key phenomenon in Cu-Pd alloys. semanticscholar.orgacs.org This transformation is energetically favored at lower temperatures for compositions around 35 to 55 at% Pd. researchgate.netcmu.edu The ordered B2 phase is characterized by an alternating arrangement of copper and palladium atoms on the BCC lattice. semanticscholar.org
The formation of the B2 phase is not always guaranteed, even within the favorable composition range. For instance, in thin films with a thickness below 6 nm, the transition to the B2 phase can be suppressed, and the FCC phase remains stable. researchgate.netcmu.edu This stabilization of the FCC phase in very thin films may be attributed to surface energy effects. cmu.edu
The order-disorder transition temperature is also size-dependent in nanoparticles. For PdCu nanoparticles, the transition from the disordered A1 to the ordered B2 phase was observed to occur at or below 270°C. acs.org The synthesis of monodisperse PdCu nanoparticles with the ordered B2 phase has been achieved through a seed-mediated co-reduction method, starting with nanoparticle seeds having a random alloy distribution (A1 phase). acs.org
Thermopower measurements in a Cu₀.₈₃Pd₀.₁₇ alloy revealed a significant change in magnitude and sign with the onset of atomic disorder, highlighting the electronic effects associated with these transitions. tandfonline.com The table below outlines key findings related to order-disorder transitions in Cu-Pd systems.
| System | Phenomenon | Influencing Factors | Key Findings | Source(s) |
| Bulk Cu-Pd | A1 (FCC) to B2 (BCC) transition | Temperature, Composition | Energetically favored at lower temperatures for ~35-55 at% Pd. | semanticscholar.orgresearchgate.netcmu.edu |
| PdₓCu₁₋ₓ Thin Films | Suppression of B2 phase | Film thickness | B2 phase suppressed in films < 6 nm thick. | researchgate.netcmu.edu |
| PdCu Nanoparticles | A1 to B2 transition | Particle size, Temperature | Transition occurs at or below 270°C; size-dependent. | acs.org |
| Cu₀.₈₃Pd₀.₁₇ Alloy | Electronic properties | Atomic order | Significant changes in thermopower with disorder. | tandfonline.com |
Studies of Inter-diffusion Phenomena in Thin Film Architectures
The inter-diffusion of copper and palladium atoms in thin-film structures is a critical process, especially during annealing or at elevated operating temperatures. researchgate.net In Cu-Pd thin-film diffusion couples, considerable intermixing occurs at relatively low temperatures (175–250 °C). researchgate.net This inter-diffusion leads to the sequential formation of new phases, with Cu₃Pd forming first, followed by the formation and growth of CuPd at the expense of Cu₃Pd. researchgate.net
Studies have shown that copper atoms tend to be more mobile than palladium atoms during the inter-diffusion process. core.ac.uk The polycrystalline nature of deposited thin films, with their inherent grain boundaries, can significantly promote inter-diffusion, with some reports indicating diffusion occurring at temperatures as low as 120°C. core.ac.uk This is because grain boundaries provide high-diffusivity pathways. illinois.edu The diffusion coefficient for the inter-diffusion of palladium and copper on single-crystal substrates, where grain boundary effects are absent, has been estimated to be on the order of 10⁻¹⁸ cm²/s at 358 K. illinois.edu
The process of inter-diffusion also generates stress within the thin films. Tensile stresses are generated during annealing, which can be attributed to the difference in the partial molar volumes of copper and palladium; larger palladium atoms are replaced by smaller copper atoms in the palladium sublayer, and vice versa in the copper sublayer. researchgate.netaip.org
The following table summarizes research findings on inter-diffusion in Cu-Pd thin films.
| System | Temperature Range | Phenomenon | Mechanism/Observation | Source(s) |
| Cu-Pd Thin Film Couples | 175–250 °C | Inter-diffusion and phase formation | Sequential formation of Cu₃Pd then CuPd. | researchgate.net |
| Pd/Cu Multilayers | As low as 120 °C | Inter-diffusion | Promoted by grain boundary defects in polycrystalline films. | core.ac.uk |
| Pd on Cu single crystal | 358 K | Inter-diffusion | Diffusion coefficient estimated at ~10⁻¹⁸ cm²/s. | illinois.edu |
| Cu-Pd Thin Film Couples | Annealing | Stress generation | Tensile stress generation due to atomic size difference. | researchgate.netaip.org |
Theoretical and Computational Investigations of Copper Palladium Cu Pd Systems
Density Functional Theory (DFT) Calculations for Fundamental Understanding
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, bonding, and reactivity of Cu-Pd alloys and nanostructures.
Electronic Structure and Chemical Bonding Analysis in Alloys and Nanostructures
DFT calculations have been instrumental in understanding the electronic interactions and bonding within Cu-Pd systems. Studies on bimetallic Cu-Pd clusters have shown that an excess of electron density shifts towards the palladium atoms in Pd-Cu bonds. researchgate.net In spatial particles, this excess density moves towards less coordinated atoms. researchgate.net This charge transfer is a consequence of the differing electronegativities of copper (1.9) and palladium (2.2), leading to a charge flow from copper to palladium upon alloying. aip.org This phenomenon influences the core and valence band binding energies. aip.org
Investigations into the electronic structure of the copper-palladium mineral Skaergaardite (CuPd) using DFT combined with a Hubbard-like localized term (DFT+U) revealed that the electronic valence bands are primarily composed of 3d orbitals of Cu and 4d orbitals of Pd. mdpi.com The inclusion of the Hubbard U-correction was found to cause a general downward shift in the valence band. mdpi.com Furthermore, DFT studies on Pd-Cu alloy nanoparticles have demonstrated that charge transfer between palladium and copper atoms occurs at the interface. d-nb.info
Prediction of Surface Segregation and Thermodynamic Stability of Core-Shell Structures
The arrangement of atoms at the surface of bimetallic nanoparticles significantly impacts their catalytic properties and stability. DFT calculations have been employed to predict surface segregation phenomena and the thermodynamic stability of various structural motifs, particularly core-shell configurations.
Systematic investigations of 13- and 55-atom Cu, Pd, and Cu-Pd core-shell nanoparticles (CSNPs) have shown that palladium atoms preferentially segregate to the surface shell, while copper atoms tend to aggregate in the core. francis-press.com This leads to the formation of Cu@Pd CSNPs with a palladium surface-shell, which are thermodynamically more favorable than both monometallic nanoparticles and Pd@Cu CSNPs with a copper surface-shell. francis-press.com The charge transfer in these structures is directed from the copper core to the palladium shell in Cu@Pd CSNPs, resulting in a negatively charged palladium surface. francis-press.com Conversely, in Pd@Cu CSNPs, charge transfer occurs from the palladium core to the copper shell. francis-press.com
While many studies predict Pd segregation to the surface, some computational work has reported a slight Pd enrichment in the topmost surface layer, particularly at low Cu concentrations. researchgate.net There can be a discrepancy between experimental observations, which sometimes indicate Cu enrichment in the outermost layer of a Pd-rich surface region, and theoretical predictions. researchgate.net
The stability of core-shell catalysts is a critical factor for their application. The thermodynamic metastability of these structures is influenced by the elastic strain energy, which, if it exceeds the energy required to form dislocations, can lead to changes in the surface energetics. doi.org The mismatch in properties like bulk moduli and molar volume between the core and shell materials governs the critical size at which the nanocatalyst remains in a thermodynamically stable state. doi.org
Elucidation of Reaction Mechanisms and Catalytic Cycles in Cu-Pd Catalysis
DFT has proven invaluable in mapping out the complex reaction pathways and catalytic cycles involved in Cu-Pd catalyzed reactions. For instance, in the copper/palladium-catalyzed decarboxylative cross-coupling of benzoates with aryl halides, DFT studies have identified a reasonable catalytic cycle. acs.orgnih.govacs.org A key finding from these investigations is that the transmetalation step has a comparably high energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step. acs.orgnih.govruhr-uni-bochum.de The calculations also highlighted that while the electronic activation energy for transmetalation is reasonable, there is a significant free energy loss during the initial formation of the Cu/Pd adduct. acs.orgnih.govruhr-uni-bochum.de
In the context of the oxidative coupling of ethylene (B1197577) and benzene (B151609) to form styrene, DFT calculations helped identify a cyclic mono-Pd(II) bis-Cu(II) complex as the active catalyst. nsf.gov These calculations, combined with experimental results, validated the proposed mechanism. nsf.gov Similarly, for the synergistic Cu/Pd-catalyzed asymmetric allylic alkylation of aldimine esters, DFT was used to compute the reaction mechanism, revealing the free energies of the catalytic cycle. researchgate.net
DFT has also been used to understand the controllable synthesis of β-boronyl carbonyl compounds through Cu/Pd-cocatalyzed four-component borocarbonylation. rsc.org The different outcomes observed with aryl iodides versus aryl triflates were attributed to the varying formation rates of intermediates in the copper and palladium catalytic cycles, influenced by the strength of the C(sp2)–X bond and the relative stabilities of aryl and acyl palladium intermediates. rsc.org
Calculation of Adsorption Energies and Gibbs Free Energy Profiles for Catalytic Intermediates
Understanding the interaction of reactants, intermediates, and products with the catalyst surface is crucial for predicting catalytic activity. DFT is widely used to calculate adsorption energies and construct Gibbs free energy profiles for catalytic reactions.
For the hydrogen evolution reaction (HER), DFT simulations have shown that a binary CuPd alloy exhibits a lower Gibbs free energy value (-0.12 eV) compared to metallic Pd and Cu, which validates experimental observations of its superior performance. rsc.orgrsc.org The calculations revealed that the Gibbs free energy for the CuPd surface is closer to zero than that of either pure Pd or Cu, indicating that adsorbed hydrogen does not bind too weakly or too strongly. rsc.org
In the context of the aldehyde electro-oxidation reaction, DFT calculations of the Gibbs free energy difference showed that the rate-determining step on both Cu and PdCu catalysts is the desorption of formic acid. nih.gov The introduction of palladium was found to facilitate this desorption. nih.gov
DFT has also been used to study the adsorption of CO on Cu-Pd alloy surfaces. uni-ulm.de These studies have shown that on surface alloys, the CO adsorption energy at top sites can decrease with increasing concentration of the more reactive metal, palladium, due to compressive strain induced by the larger Pd atoms. uni-ulm.de Conversely, at the most favorable adsorption sites, the CO binding becomes stronger with increasing Pd concentration, an effect attributed to the availability of higher coordinated adsorption sites. uni-ulm.de
The adsorption energies of various intermediates in the hydrogenation of acetic acid to ethanol (B145695) on transition metal-doped Cu(111) surfaces, including Pd-doped Cu, have also been investigated using DFT. rsc.org These calculations help in understanding how different metals influence the activity and selectivity of the catalyst. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic evolution and thermodynamic properties of Cu-Pd systems over time. These simulations have been used to investigate the creation of ultra-thin palladium foils on copper substrates, a process relevant to hydrogen separation technology. edp-open.org MD simulations of the cold gas dynamic spray process have been used to model the deposition of palladium nanoparticles onto a copper surface. edp-open.orgresearchgate.net
MD simulations have also been employed to study the thermodynamic stability and structural evolution of crown-jewel structured PdCu nanoalloys. nih.gov These simulations revealed that PdCu nanoclusters undergo a size- and Pd-composition-dependent structural transformation from cuboctahedral to icosahedral before melting. nih.gov The potential energy surfaces calculated during heating show a sudden rise corresponding to the melting point. researchgate.net
Furthermore, MD simulations have been used to investigate the sintering process of Cu-Pd bimetallic nanoparticles at high heating rates. mdpi.com By analyzing parameters such as average atomic potential energy and radial distribution functions, these simulations provide atomic-level insights into the entire dynamic sintering process. mdpi.com The influence of nanowire diameter on the elastic properties of pure Cu and Pd, as well as various Cu-Pd alloys, has also been explored using MD simulations. researchgate.net
Application of Machine Learning and Materials Informatics in Predictive Modeling and Design
The fields of machine learning and materials informatics are increasingly being applied to accelerate the discovery and design of new materials, including Cu-Pd systems. acs.orgosti.govmpie.descispace.comidtechex.com These data-driven approaches leverage existing experimental and computational data to build predictive models, which can rapidly screen for promising material compositions and structures without the need for extensive, time-consuming experiments or first-principles calculations. osti.gov
In the context of bimetallic nanoparticles, machine learning models can be trained on data from DFT calculations or MD simulations to predict properties like surface segregation and catalytic activity. acs.org By identifying key descriptors that correlate with material performance, these models can guide the design of catalysts with optimized properties. For example, machine learning can be used to explore the vast compositional and structural space of Cu-Pd nanoparticles to identify candidates with superior catalytic performance for specific reactions.
While the direct application of machine learning to the "Copper-palladium (2/3)" compound is not explicitly detailed in the provided search results, the general trend in materials science points towards the increasing use of these techniques for designing and understanding complex bimetallic systems. acs.orgmpie.de
Computational Studies of Phase Diagrams and High-Pressure/Temperature Behavior
Theoretical and computational investigations have become indispensable tools for understanding the complex phase behavior and material properties of copper-palladium (Cu-Pd) systems under a wide range of conditions. First-principles calculations, primarily based on Density Functional Theory (DFT), and molecular dynamics simulations are employed to predict phase diagrams, determine structural stability, and explore the effects of high pressure and temperature on the alloy's characteristics.
Computational methods allow for the rapid prototyping of different chemical compositions and the prediction of material properties with a high degree of accuracy, often complementing or guiding experimental work. cmu.eduscribd.com These studies are crucial for understanding the fundamental physics governing the Cu-Pd system and for designing alloys with specific properties for technological applications, such as hydrogen separation membranes. researchgate.net
Phase Diagram Calculations
First-principles calculations have been extensively used to model the Cu-Pd phase diagram. arxiv.org The cluster expansion formalism, coupled with Monte Carlo simulations, is a powerful methodology to determine the phase stability of alloys. researchgate.netresearchgate.net This approach involves calculating the total energies of various plausible crystal structures at absolute zero (T=0 K) and then using statistical mechanics to introduce temperature effects, including configurational, vibrational, and magnetic entropies, to compute the Gibbs free energy of each phase. researchgate.net
At high temperatures, the Cu-Pd system exists as a face-centered cubic (fcc) continuous solid solution. arxiv.orgresearchgate.net However, at temperatures below approximately 871 K, order-disorder transformations occur, leading to the formation of several ordered structures. researchgate.netresearchgate.net Key findings from computational studies include:
Ordered Phases: Calculations confirm the existence of ordered phases such as Cu₃Pd (L1₂ structure) and CuPd (B2 or CsCl-type structure). researchgate.netresearchgate.netaps.org The B2 structure is predicted to be the ground state at equiatomic (50-50) composition. arxiv.orgaps.org
Phase Separation: At 0 K, the configurational free energy difference between the body-centered cubic (bcc) and fcc lattices is very small, at only about 1.1 kJ/mol-atoms, which can lead to phase separation into B2 and L1₂ structures at lower temperatures. researchgate.net
Ground State Analysis: By calculating the energies of a vast number of ordered configurations, a convex hull of total energies is created to identify the stable ground-state structures at T=0 K. researchgate.netarxiv.org For the Cu-Pd system, this analysis confirms that all known stable phases are variants of either fcc or bcc structures. arxiv.org
Agreement with Experiments: The computationally calculated phase diagrams show excellent agreement with experimentally assessed diagrams, validating the accuracy of the theoretical models. researchgate.net
High-Pressure and High-Temperature Behavior
Computational studies have also shed light on the thermophysical properties of Cu-Pd alloys under extreme conditions of high pressure and temperature. These investigations typically use first-principles calculations or molecular dynamics simulations.
A study using the pseudopotential-plane wave method within the generalized gradient approximation (GGA) investigated the properties of the CuPd intermetallic compound in the B2 (bcc) structure under pressures from 0 to 12 GPa and temperatures from 0 to 600 K. smf.mxsmf.mx The calculated lattice constant at zero pressure was approximately 3.001 Å, which aligns well with the experimental value of 2.96 Å. smf.mxsmf.mx
Key findings on the high-pressure/temperature behavior include:
Mechanical Stability: The elastic stiffness constants (C₁₁, C₁₂, and C₄₄) were found to increase almost linearly and monotonically as pressure increases, indicating enhanced mechanical stability under compression. smf.mxsmf.mx
Thermodynamic Properties: Properties such as the isothermal bulk modulus, constant volume heat capacity (Cv), Debye temperature, and entropy were analyzed. The bulk modulus increases with pressure, while Cv and entropy are influenced by both temperature and pressure. smf.mxsmf.mx
Melting Behavior: Molecular dynamics simulations have been used to calculate thermodynamic properties like the melting temperature, isobaric heat capacity, and lattice thermal expansion coefficient as a function of pressure up to 100 GPa. researchgate.net The results indicate that the melting temperature of Cu-Pd alloys increases with increasing pressure. researchgate.net
The data below, derived from first-principles calculations, illustrates the effect of pressure on the elastic and thermodynamic properties of the B2-structured CuPd compound. smf.mx
Table 1: Calculated Elastic Constants and Bulk Modulus of B2 CuPd at Different Pressures (T=0 K)
| Pressure (GPa) | C₁₁ (GPa) | C₁₂ (GPa) | C₄₄ (GPa) | Bulk Modulus (B) (GPa) |
|---|---|---|---|---|
| 0 | 181.07 | 143.91 | 80.89 | 156.30 |
| 2 | 193.90 | 152.02 | 84.72 | 165.98 |
| 4 | 206.60 | 160.00 | 88.48 | 175.53 |
| 6 | 219.16 | 167.88 | 92.17 | 184.97 |
| 8 | 231.60 | 175.66 | 95.80 | 194.31 |
| 10 | 243.92 | 183.36 | 99.37 | 203.55 |
| 12 | 256.13 | 190.98 | 102.88 | 212.70 |
Table 2: Calculated Thermodynamic Properties of B2 CuPd at Zero Pressure and Various Temperatures
| Temperature (K) | Constant Volume Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) | Debye Temperature (ΘD) (K) |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 346.99 |
| 100 | 22.21 | 14.07 | 346.99 |
| 200 | 24.33 | 30.34 | 346.99 |
| 300 | 24.68 | 40.29 | 346.99 |
| 400 | 24.84 | 47.42 | 346.99 |
| 500 | 24.93 | 52.97 | 346.99 |
| 600 | 25.00 | 57.52 | 346.99 |
Note: The Debye Temperature is presented as calculated at T=0 K and is shown for reference across temperatures. At room temperature (~300K) and zero pressure, the constant volume heat capacity and entropy are reported as 45.65 J/mol·K and 53.94 J/mol·K, respectively, in a related calculation. smf.mx
Catalytic Applications of Copper Palladium Cu Pd Bimetallic Catalysts
Carbon-Carbon (C-C) Bond Formation Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Cu-Pd bimetallic catalysts have proven to be particularly adept at forging these crucial linkages through a variety of cross-coupling reactions.
Sonogashira Cross-Coupling Reactions: Detailed Mechanistic Pathways and Catalytic Cycles
The Sonogashira cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds, typically employs a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The use of a copper co-catalyst enhances the reactivity, allowing the reaction to proceed under milder conditions. libretexts.orgwikipedia.org
The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net
The Palladium Cycle:
Reductive Elimination: The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor through reduction by components in the reaction mixture, such as amines or phosphine (B1218219) ligands. wikipedia.org
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. libretexts.orgwikipedia.org This step is often considered the rate-limiting step of the reaction. wikipedia.org
Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step. libretexts.orgwikipedia.org This step is also considered to be a key and often rate-determining step. libretexts.orgacs.org This transfers the acetylide group from copper to palladium.
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the final cross-coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, thus completing the cycle. researchgate.net
The Copper Cycle:
Formation of Copper Acetylide: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.org The base increases the acidity of the alkyne, facilitating its deprotonation. libretexts.org
Role of the Anion: Recent studies suggest that an anion, such as an iodide ion, can coordinate to the copper acetylide, forming an "ate" complex. acs.orgacs.org This anionic copper acetylide is proposed to be the catalytically active species that participates in the transmetalation step. acs.orgacs.org
The synergistic cooperation between the palladium and copper catalysts is crucial for the high efficiency of the Sonogashira reaction. researchgate.net While palladium is responsible for activating the aryl/vinyl halide, copper activates the terminal alkyne, facilitating the key transmetalation step. researchgate.net
C-H Activation and Functionalization
Direct C-H activation and functionalization have become a highly attractive strategy in organic synthesis due to their atom-economical nature. Cu-Pd bimetallic systems have shown significant promise in catalyzing a variety of C-H functionalization reactions, including arylation, amination, chlorination, acylation, and trifluoromethylthiolation.
Arylation: The direct C-H arylation of heteroarenes is a powerful method for synthesizing valuable aryl-substituted heterocyclic compounds. bohrium.com The addition of a copper co-catalyst has been shown to promote palladium-catalyzed C-H arylation reactions. bohrium.comnih.gov A highly efficient Pd/Cu-catalyzed C-H arylation method for a range of heterocycles has been developed, where the copper catalyst is thought to bind to the heterocycle, lowering the pKa of the adjacent C-H bond and facilitating deprotonation and subsequent transmetalation. organic-chemistry.org This cooperative catalysis allows for the arylation of various heterocycles with aryl halides under mild conditions and with low catalyst loadings. nih.govorganic-chemistry.org For certain substrates, such as electron-rich and electron-deficient heterocycles, copper catalysis in combination with a base and a phenanthroline ligand can be employed for arylation. nih.govacs.org
Amination, Chlorination, Acylation, and Trifluoromethylthiolation: While the primary focus of the provided information is on arylation, the principles of C-H activation with Cu-Pd systems can be extended to other functionalization reactions. The ability of the copper co-catalyst to facilitate deprotonation and transmetalation steps is a key feature that can be harnessed for the introduction of various functional groups onto C-H bonds.
Decarboxylative Cross-Coupling Pathways
Decarboxylative cross-coupling reactions offer an alternative to traditional cross-coupling methods by utilizing readily available carboxylic acids as coupling partners. wikipedia.org Bimetallic Pd-Cu systems have been successfully employed in these transformations, particularly for the synthesis of biaryls. bohrium.comwikipedia.org
The mechanism generally involves two overlapping catalytic cycles:
Copper-Catalyzed Decarboxylation: The reaction initiates with the interaction of a copper salt with the carboxylic acid to form a copper carboxylate. wikipedia.orgacs.org This intermediate then undergoes decarboxylation to generate an organocopper species. wikipedia.orgacs.org This step can be hampered by the presence of halide anions generated during the reaction. rsc.org
Palladium-Catalyzed Cross-Coupling: Concurrently, a Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) complex. wikipedia.org
Transmetalation: The organocopper species generated in the first cycle then undergoes transmetalation with the Pd(II) complex. wikipedia.org Density functional theory (DFT) studies have revealed that this transmetalation step can have a comparably high energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step. acs.orgnih.gov
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. acs.org
The development of bidentate ligands that can bridge the two metal centers is a promising strategy for improving the efficiency of these reactions by facilitating the formation of bimetallic intermediates. acs.orgnih.gov
Synthesis of 1,3-Diynes via Palladium-Copper Catalysis
The synthesis of 1,3-diynes, valuable structural motifs in natural products and materials science, can be achieved through the palladium-copper catalyzed coupling of 1-alkynes with 1-iodoalkynes. tandfonline.comtandfonline.com This method provides a facile and catalytic version of the Cadiot-Chodkiewicz reaction. tandfonline.com While terminal alkynes can sometimes lead to the formation of symmetrical 1,3-diynes as a side product in palladium-copper catalyzed couplings, this methodology demonstrates that the desired cross-coupling process can be favored. tandfonline.com In some instances, palladium-catalyzed homocoupling of 2-bromo-1-iodoalkenes can also yield 1,3-diynes. organic-chemistry.orgthieme-connect.com
Oxidation Reactions
Cu-Pd bimetallic catalysts also exhibit significant activity in oxidation reactions, particularly in the aerobic oxidation of alcohols.
Aerobic Oxidation of Organic Alcohols (e.g., Benzyl (B1604629) Alcohol Oxidation)
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Cu-Pd bimetallic nanoparticles have been shown to be effective catalysts for the aerobic oxidation of alcohols, such as benzyl alcohol, using environmentally benign molecular oxygen as the oxidant. mdpi.comscilit.com
The catalytic performance is often influenced by the composition and structure of the bimetallic nanoparticles, as well as the support material. For instance, Pd-Cu nanoparticles supported on titanium dioxide (TiO₂) have demonstrated good activity and selectivity in the solvent-free aerobic oxidation of benzyl alcohol. mdpi.compsecommunity.org Studies have shown that while monometallic Cu/TiO₂ exhibits low activity, the introduction of palladium significantly increases the catalytic activity. mdpi.compsecommunity.org Similarly, Pd-Cu nanoparticles immobilized on Co-Cr layered double hydroxides (LDH) have also shown exceptional performance in the aerobic oxidation of benzyl alcohol, with high selectivity to benzaldehyde (B42025). nih.govnih.govresearchgate.net The synergistic interaction between palladium and copper is believed to be crucial for the enhanced catalytic efficacy. nih.govnih.govresearchgate.net
Table 1: Investigated Catalytic Applications of Copper-Palladium (2/3)
| Reaction Type | Sub-Type | Key Findings |
|---|---|---|
| C-C Bond Formation | Sonogashira Cross-Coupling | Employs dual Pd and Cu catalytic cycles for the formation of C(sp²)-C(sp) bonds. libretexts.orgresearchgate.net The copper co-catalyst is crucial for activating the terminal alkyne. wikipedia.orgresearchgate.net |
| C-H Activation and Functionalization | Enables direct arylation of heteroarenes through a cooperative mechanism where copper assists in C-H bond deprotonation. bohrium.comorganic-chemistry.org | |
| Decarboxylative Cross-Coupling | Facilitates the synthesis of biaryls from carboxylic acids and aryl halides via interconnected Cu- and Pd-catalyzed cycles. bohrium.comwikipedia.org | |
| Synthesis of 1,3-Diynes | Catalyzes the coupling of 1-alkynes with 1-iodoalkynes. tandfonline.comtandfonline.com | |
| Oxidation Reactions | Aerobic Oxidation of Alcohols | Bimetallic nanoparticles effectively catalyze the oxidation of benzyl alcohol to benzaldehyde using air as the oxidant. mdpi.comnih.gov |
Mechanistic Studies of Carbon Monoxide (CO) Oxidation
The oxidation of carbon monoxide is a critical reaction for pollution control and gas purification. Copper-palladium bimetallic catalysts have demonstrated notable efficiency, particularly at low temperatures. Mechanistic studies suggest a classical stepwise process is often at play. In one such system using a PdCl₂–CuCl₂/γ-Al₂O₃ nanocatalyst, both palladium(II) and copper(II) are essential active components. mdpi.com The process involves the reduction of Pd(II) and Cu(II) to Pd(0) and Cu(I) species, respectively, in the presence of CO and water vapor. mdpi.com The chemical state of the metals can be fully restored upon exposure to air. mdpi.com
Several hypothetic mechanisms for heterogeneous catalytic CO oxidation have been considered, including classical stepwise mechanisms where palladium(II) oxidizes CO, copper(II) re-oxidizes the reduced palladium, and the resulting copper(I) is oxidized by oxygen. mdpi.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies have identified both linear and bridging forms of coordinated CO on the catalyst surface. mdpi.com The subsequent interaction between the coordinated CO and oxygen leads to the formation of carbon dioxide (CO₂). mdpi.com In some systems, particularly those involving ceria supports, a synergistic interaction between copper species and the ceria support enhances activity. mdpi.com The synergy between a precious metal like palladium and an active metal oxide (such as copper oxide) can provide "active" lattice oxygen to oxidize CO adsorbed on adjacent palladium atoms, further promoting the reaction. mdpi.comscispace.com
Reduction Reactions
Cu-Pd bimetallic catalysts are highly effective in various reduction reactions, benefiting from the synergistic interplay between the two metals.
Catalytic Reduction of Nitro Compounds (e.g., 4-Nitrophenol)
The reduction of nitroaromatic compounds, such as 4-nitrophenol (B140041) (4-NP), to their corresponding amines is an environmentally significant reaction, as it converts toxic pollutants into valuable chemical intermediates. rsc.org Cu-Pd bimetallic nanoparticles exhibit significantly enhanced catalytic activity for this transformation compared to their monometallic constituents. nih.govmdpi.com
In a comparative study, citrate-stabilized bimetallic Pd@Cu nanoparticles demonstrated a much higher reaction rate constant for the reduction of 4-NP in the presence of sodium borohydride (B1222165) (NaBH₄) than either monometallic copper or palladium nanoparticles. nih.gov This superior performance is attributed to the intrinsic synergistic effect of the bimetallic composition. rsc.org The process is typically monitored by UV-visible spectroscopy, where the peak corresponding to the 4-nitrophenolate (B89219) ion (at 400 nm) diminishes as the peak for the product, 4-aminophenol (B1666318) (4-AP), appears. mdpi.com The high efficiency and reusability of these catalysts make them promising for treating industrial wastewater containing nitro compounds. mdpi.com
| Catalyst | Apparent Rate Constant (k) | Source |
|---|---|---|
| Monometallic Copper (Cu) Nanoparticles | 0.3322 min-1 | nih.gov |
| Monometallic Palladium (Pd) Nanoparticles | 0.2689 min-1 | nih.gov |
| Bimetallic Palladium@Copper (Pd@Cu) Nanoparticles | 1.812 min-1 | nih.gov |
Hydrodeoxygenation Processes
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived oils (bio-oils) into higher-value fuels and chemicals by removing oxygen. Cu-Pd bimetallic catalysts have shown promise in these reactions. For instance, CuPd/TiO₂–Na bimetallic catalysts are active and selective for the HDO of glycerol (B35011) to 1,2-propanediol (a valuable chemical) at low H₂ pressure. acs.org The activity of the bimetallic catalyst in this process is greater than the sum of the effects of the individual monometallic catalysts, indicating a strong synergistic effect. acs.org
Characterization of these catalysts reveals that the bimetallic nanoparticles often feature an inhomogeneous distribution of the metals, with a predominance of copper on the surface. acs.org HDO processes using palladium-based catalysts are typically carried out under mild to moderate conditions, with temperatures ranging from 90–130 °C and hydrogen pressures of 25–60 bar. rsc.org These catalysts have been used for the HDO of various biomass-derived model compounds, including guaiacol, syringol, and creosol. rsc.org
Hydrogen Evolution Reaction (HER) Catalysis
The electrochemical hydrogen evolution reaction (HER) from water is a cornerstone of green hydrogen production. Cu-Pd bimetallic catalysts have emerged as highly efficient and cost-effective electrocatalysts for this reaction. rsc.orgrsc.org They often exhibit performance that surpasses benchmark platinum-based catalysts. rsc.orgrsc.orgchemrxiv.org
Binary Cu-Pd alloy thin films have demonstrated exceptional HER activity in acidic media, achieving high current densities at very low overpotentials. rsc.orgrsc.org For example, one such catalyst achieved a current density of 100 mA cm⁻² at an overpotential of only 64 mV. rsc.org Similarly, Cu@Pd core-shell nanostructures have shown high HER current near the thermodynamic potential, with stable performance over numerous cycles. chemrxiv.org The excellent performance is linked to favorable Tafel kinetics and a high electrochemical surface area, which provides abundant active sites. rsc.orgrsc.org The synergy between copper and palladium is key to this enhanced activity. rsc.orgrsc.orgchemrxiv.org
| Catalyst System | Overpotential @ 10 mA cm-2 (mV) | Overpotential @ 100 mA cm-2 (mV) | Tafel Slope (mV dec-1) | Source |
|---|---|---|---|---|
| CuPd Alloy Thin Film | - | 64 | 28 | rsc.org |
| CuPd Nanocubes on Ni Foam | 131 | - | - | acs.org |
| Cu@Pd Core-Shell on Pencil Graphite (B72142) | ~0 V vs. RHE (High Current) | - | Comparable to Pt/C | chemrxiv.org |
Factors Influencing Catalytic Activity and Selectivity
Synergistic Effects in Copper-Palladium Bimetallic Catalysis
The enhanced catalytic performance of Cu-Pd bimetallic systems is overwhelmingly attributed to synergistic effects, which can be categorized into electronic and geometric (or ensemble) effects.
Electronic Effects: Alloying copper with palladium leads to a redistribution of charge and modification of the electronic structure of the metal surfaces. rsc.org Density Functional Theory (DFT) simulations have shown that in Cu-Pd alloys, palladium can acquire electrons from copper. rsc.org This charge redistribution alters the d-band center of palladium, which in turn optimizes the binding energy of key reaction intermediates. For the HER, this results in a Gibbs free energy for hydrogen adsorption (ΔGH*) that is closer to the ideal value of zero, facilitating faster reaction kinetics. rsc.orgrsc.org
Geometric and Ensemble Effects: The arrangement of atoms on the catalyst surface plays a critical role. In Cu-Pd alloys, palladium atoms can be geometrically isolated by copper atoms. acs.org This "ensemble effect" can be highly beneficial for selectivity. For example, in the selective hydrogenation of alkynes, the absence of large palladium ensembles on a copper-rich surface leads to weaker adsorption of the intermediate alkene, preventing over-hydrogenation to the alkane and thus increasing selectivity to the desired alkene product. acs.org Similarly, in oxygenate coupling reactions, a Cu-rich surface on a Pd₃Cu alloy combines the high activity of palladium with the selectivity of copper. acs.org
Influence of Nanostructure Morphology, Size, and Exposed Crystal Facets
The catalytic performance of copper-palladium (Cu-Pd) bimetallic catalysts is intrinsically linked to their nanostructure, including the morphology, size of the nanoparticles, and the specific crystal facets exposed to the reactants. These physical characteristics determine the number and nature of active sites, ultimately influencing reaction rates, selectivity, and stability.
The morphology and size of Cu-Pd nanoparticles can be controlled through various synthesis methods. For instance, citrate-stabilized Pd@Cu nanoparticles have been synthesized using a chemical reduction method. These bimetallic nanoparticles demonstrated significantly higher catalytic activity in the reduction of 4-nitrophenol compared to their monometallic counterparts. nih.gov The arrangement of the two metals within the nanostructure, whether as an alloy, a core-shell structure, or a mixture of monometallic particles, leads to different catalytic performances. nih.gov The synthesis method itself has a great impact on the final surface composition and particle structure, which in turn affects catalytic activity. acs.org
The size of the catalyst particles is a critical factor. Smaller particles generally offer a higher surface-area-to-volume ratio, which provides more active sites for chemical reactions to occur and can lead to faster reaction rates. samaterials.com However, there is often an optimal particle size that balances high catalytic activity with stability, as very small particles can be more prone to deactivation processes like sintering. samaterials.comnih.gov For example, in the hydrogenation of 1,3-butadiene, supported Cu-Pd alloy catalysts with sizes ranging from 2 to 8 nm have been shown to be effective. acs.org In another study, the average size of metal particles in a Cu–Pd/(K)γ-Al2O3 catalyst was found to be around 5 nm, with the CuPd alloy being the primary active component. acs.org
Role of Support Materials and Metal-Support Interactions in Heterogeneous Catalysis
In heterogeneous catalysis, the support material does more than simply provide a surface for the dispersion of catalytic nanoparticles; it can actively participate in the catalytic process through metal-support interactions (MSI). mdpi.com For Cu-Pd bimetallic catalysts, the choice of support significantly influences catalytic activity, selectivity, and stability. lidsen.com
Commonly used support materials include various metal oxides and carbon-based materials. lidsen.com The surface characteristics of the support, such as its specific surface area, porosity, and chemical properties, play a key role. mdpi.comlidsen.com For instance, in the reduction of aqueous nitrate (B79036) ions, Pd-Cu catalysts supported on multi-walled carbon nanotubes (MWCNTs) exhibited the highest reduction efficiency compared to those on activated carbon (AC) and titania. lidsen.com This was attributed to the unique properties of MWCNTs, which allow for better dispersion and smaller, more uniform metal nanoparticles. mdpi.comlidsen.com Carbon materials, in general, are often excellent supports due to their high surface area and the ability to functionalize their surface, which can enhance the interaction with metal nanoparticles. lidsen.com
Metal-support interactions can manifest in several ways, including altering the electronic properties of the metal nanoparticles, influencing their morphology, and creating unique active sites at the metal-support interface. For example, in Cu-Pd catalysts supported on ceria (CeO2), a strong interaction in the form of a M–Ox–Ce (M = Cu or Pd) structure has been identified. rsc.orgrsc.org This interaction can affect the reducibility of the metal oxides. The addition of palladium to Cu/CeO2 was found to lower the reduction temperature of copper oxide, indicating a synergistic interaction. utoronto.ca In another study, it was found that for atomically dispersed Pd on Cu2O, the Pd species galvanically displace surface Cu(I) sites, creating two-coordinated Pd(I) centers that are critical for the selective hydrogenation of alkynes. chinesechemsoc.org
The nature of the support can also influence the stability of the catalyst. For instance, the strong metal-support interaction (SMSI) effect can have a significant influence on structure-sensitive reactions. scielo.br However, the presence of copper in Pd-Cu catalysts supported on niobia was observed to inhibit the formation of SMSI. scielo.br The choice of support can also affect the deactivation mechanism of the catalyst. For example, in the oxygen-assisted water-gas shift reaction, Cu-Pd catalysts on a CeO2 support showed improved stability compared to monometallic catalysts, which was attributed to synergistic interactions between Cu, Pd, and the ceria support. utoronto.ca
Ligand Design and Coordination Chemistry in Homogeneous Catalysis
In the realm of homogeneous catalysis, the design of ligands that coordinate to the metal center is a powerful tool for tuning the reactivity, selectivity, and stability of catalysts. acs.orgbohrium.com For reactions involving copper and palladium, the development of specific ligand architectures has been instrumental in advancing their catalytic applications. nih.gov
The primary role of a ligand in a homogeneous catalytic system is to modulate the electronic and steric properties of the metal center. numberanalytics.com This, in turn, influences the key steps of the catalytic cycle, such as oxidative addition, reductive elimination, and insertion. numberanalytics.com For palladium-catalyzed reactions, while phosphine ligands have been traditionally dominant, their cost and toxicity have spurred the development of phosphine-free ligands, including N-heterocyclic carbenes (NHCs) and various N-, O-, and S-donor ligands. bohrium.com These alternative ligands often offer enhanced stability and can be more economical. bohrium.com
In the context of Cu-Pd bimetallic catalysis, ligand design can facilitate synergistic effects between the two metals. For instance, in the arylboration of alkenes, the use of an (NHC)copper(I) complex in conjunction with a Pd(II)/dicyclohexylbiarylphosphine precatalyst was shown to be effective. rsc.org The ligand on the copper center plays a role in the borylcupration step, while the phosphine ligand on palladium is crucial for the subsequent cross-coupling. rsc.org
The development of high-valent copper (CuIII) and palladium (PdIV) chemistry has opened new avenues in catalysis. nih.gov The design of ancillary ligands capable of stabilizing these high-valent states is critical. nih.gov For example, simple bidentate nitrogen donor ligands can facilitate C–CF3 bond-forming reductive elimination from PdIV complexes at mild temperatures. nih.gov The ability to access these high-valent intermediates can lead to novel reactivity and selectivity patterns that are not achievable with their low-valent counterparts. nih.gov
The coordination environment of the metal ions is also a key consideration. The geometry of the coordination complex, the number of coordination sites, and the nature of the coordinating atoms all impact catalytic performance. In some cases, the catalyst precursor is a well-defined coordination complex that becomes activated under the reaction conditions. For example, the entrapment of a pyridine (B92270) derivative within a copper-palladium alloy created a bifunctional catalyst for the electrochemical reduction of CO2 to alcohols with excellent selectivity. rsc.org
Catalyst Reusability and Long-Term Stability in Reaction Cycles
The long-term stability and reusability of a catalyst are paramount for its practical and industrial applications. For Cu-Pd bimetallic catalysts, these properties are influenced by a variety of factors, including the catalyst's composition, nanostructure, the support material, and the reaction conditions.
A common cause of deactivation in heterogeneous catalysts is the sintering or agglomeration of metal nanoparticles during the reaction, which leads to a loss of active surface area. mdpi.com The formation of a stable Cu-Pd alloy can often enhance stability compared to monometallic catalysts. For instance, a Cu-Pd alloy with a 1:1 atomic ratio supported on a 4 angstrom molecular sieve was found to be active and selective for six catalytic cycles in the Suzuki coupling reaction. researchgate.net In contrast, a catalyst prepared by a different method that did not form this specific alloy showed a drop in activity. researchgate.net
The support material and metal-support interactions also play a critical role in preventing deactivation. A strong interaction can anchor the nanoparticles, preventing their aggregation. For example, Cu-Pd bimetallic catalysts supported on CeO2 exhibited improved stability in the oxygen-assisted water-gas shift reaction, which was attributed to synergistic interactions between the metals and the support. utoronto.ca Similarly, hydrogels containing copper and palladium have been shown to be reusable catalysts with high mechanical and thermal stability. rsc.org
Deactivation can also occur through other mechanisms, such as the formation of carbonaceous deposits ("coke") on the catalyst surface or the leaching of the active metal into the reaction medium. In the synthesis of 2-methylbenzimidazole, the deactivation of a Cu–Pd/(K)γ-Al2O3 catalyst was studied, and regeneration was possible by drying and reduction, which suggests the removal of adsorbed species from the active sites. acs.org
The ability to recycle a catalyst without a significant loss of activity is a key advantage of heterogeneous systems. A Cu/Pd catalyst supported on modified polyaniline was shown to be recyclable up to 8 times in C-C coupling reactions, with the support material playing a crucial role in protecting the active centers from agglomeration. rsc.org
Electrochemical Applications of Copper Palladium Cu Pd Systems
Development of Electrochemical Sensors and Detection Systems
The distinct electrochemical behavior of Cu-Pd alloys makes them highly suitable for the fabrication of sensitive and selective sensors for the detection of various environmental pollutants and industrial chemicals.
Voltammetric Techniques for the Determination of Specific Analytes (e.g., Bisphenol A, Manganese, Ammonia)
Bisphenol A (BPA): A bimetallic palladium-copper aerogel has been synthesized and utilized to modify a graphite (B72142) paste electrode for the sensitive determination of Bisphenol A (BPA). nih.gov This modified electrode, designated as Pd-Cu/GPE, demonstrated a significant enhancement in the differential pulse voltammetry (DPV) signal for BPA oxidation compared to unmodified or single-metal modified electrodes. nih.gov The sensor exhibited a linear response to BPA over a wide concentration range and a low detection limit of 20 nM. nih.govsemanticscholar.org The enhanced performance is attributed to the large redox-active surface area and improved kinetics of BPA oxidation on the Pd-Cu aerogel. nih.govsemanticscholar.org
| Analyte | Electrode | Technique | Linear Range(s) (µM) | Limit of Detection (nM) | Reference |
| Bisphenol A | Pd-Cu/GPE | DPV | 0.04–85 and 85–305 | 20 | nih.govsemanticscholar.org |
| Manganese | Pd WE on Cu | CSV | Not specified | 334 | researchgate.netnih.govacs.org |
| Ammonia (B1221849) | Cu-Pd alloy | Not specified | Not specified | Not specified | researchgate.netacs.org |
Manganese: A palladium-based electrochemical sensor has been developed for the cathodic stripping voltammetry (CSV) detection of manganese. researchgate.netresearchgate.net This sensor integrates electroplated palladium on a copper substrate for the working and auxiliary electrodes, coupled with a Cu/CuCl2 reference electrode. researchgate.netnih.gov This design offers a cost-effective and simplified fabrication process. researchgate.net In a borate (B1201080) buffer solution, the sensor showed a linear response and achieved a limit of detection (LOD) of 334 nM (18.3 ppb) for manganese. researchgate.netnih.govacs.org The palladium working electrode provides a suitable potential window for the reduction of manganese oxide, enabling sensitive detection. nih.govacs.org
Ammonia: Nanoporous copper-palladium-based catalysts have shown promise for the electrocatalytic conversion of nitrate (B79036) to ammonia. researchgate.netacs.org While the primary application is nitrate reduction, the understanding of ammonia electrochemistry on these surfaces is crucial. researchgate.net The introduction of a small amount of palladium into the copper structure enhances the dissociation of water, providing the necessary hydrogen atoms for ammonia production while suppressing the competing hydrogen evolution reaction. acs.org This results in high Faradaic efficiency for ammonia generation. researchgate.netacs.org
Design and Fabrication of Modified Electrodes Utilizing Cu-Pd Materials
The fabrication of Cu-Pd modified electrodes often involves straightforward and cost-effective methods. One common approach is the immersion of a copper substrate into an acidic solution containing palladium salts, leading to the spontaneous deposition of a Cu-Pd alloy. semanticscholar.org The composition and morphology of the resulting deposit can be controlled by adjusting the concentration of the salt solution and the type of acid used. semanticscholar.org For instance, using nitric or sulfuric acid with a Pd(II) salt results in the formation of disordered Cu-Pd alloy nanoparticles dispersed on the copper surface. semanticscholar.org
Another method involves the co-electrodeposition of copper and palladium from a solution containing salts of both metals. researchgate.netacs.org By controlling the deposition potential and the ratio of Cu(II) to Pd(II) in the solution, it is possible to obtain Cu-Pd alloy coatings with specific compositions. researchgate.net These fabrication techniques allow for the creation of electrodes with tailored catalytic properties for specific applications.
Electrocatalysis for Carbon Dioxide Reduction (CO2RR)
The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions and promoting a circular carbon economy. acs.orgresearchgate.netsciopen.com Copper-based catalysts are unique in their ability to convert CO2 into hydrocarbons and oxygenates. acs.orgoaepublish.com Alloying copper with palladium has emerged as a promising approach to tune the selectivity and efficiency of the CO2RR. researchgate.netacs.org
Electrochemical Reduction of CO2 to Formate (B1220265) and Other Products
The product distribution in CO2RR on Cu-Pd catalysts is highly dependent on the composition and structure of the alloy. acs.orgnih.gov Studies have shown that varying the Cu:Pd molar ratio can steer the reaction towards different products. For example, bimetallic alloy nanoparticles with a 1:1 Cu:Pd ratio have demonstrated high selectivity for the conversion of CO2 to carbon monoxide (CO), achieving an 87% Faradaic efficiency at -0.9 V (vs. RHE). researchgate.net
In other studies, a 1:1 Cu-Pd ratio catalyst achieved a 91% Faradaic efficiency for formate production at -1.6 V vs RHE. nih.gov Furthermore, a 2:1 Cu:Pd ratio favored the production of acetate (B1210297) with a 58% Faradaic efficiency at -1.4 V, while a 3:1 ratio led to methanol (B129727) with a 38% Faradaic efficiency at -1.6 V. nih.gov Two-dimensional palladium-copper alloy nanodendrites have also been shown to enable highly stable and selective formate production. acs.org These findings highlight the tunability of Cu-Pd catalysts for selective CO2 reduction.
| Catalyst Composition (Cu:Pd) | Major Product | Faradaic Efficiency (%) | Potential (V vs. RHE) | Reference |
| 1:1 | CO | 87 | -0.9 | researchgate.net |
| 1:1 | Formate | 91 | -1.6 | nih.gov |
| 2:1 | Acetate | 58 | -1.4 | nih.gov |
| 1:2 | Acetate | 35 | -1.4 | nih.gov |
| 3:1 | Methanol | 38 | -1.6 | nih.gov |
| Ordered CuPd | C1 products | >80 | Not specified | acs.org |
| Phase-separated CuPd & Cu3Pd | C2 chemicals | >60 | Not specified | acs.org |
Mechanisms of CO2 Reduction on Copper-Palladium Alloy Surfaces
The mechanism of CO2 reduction on Cu-Pd surfaces is complex and involves the interplay of electronic and geometric effects. acs.org Density functional theory (DFT) calculations have suggested that alloying palladium with copper increases the energy barrier for the protonation of adsorbed CO*, which in turn suppresses the further reduction of CO to hydrocarbons and favors the production of CO or formate. researchgate.netresearchgate.net
The geometric arrangement of Cu and Pd atoms on the catalyst surface also plays a crucial role in determining the product selectivity. acs.org For instance, ordered CuPd catalysts with alternating Cu and Pd atoms tend to favor the formation of C1 products like methane, while phase-separated CuPd catalysts with neighboring Cu atoms promote the dimerization of C1 intermediates to form C2 products. acs.org The presence of palladium can also influence the binding energies of key intermediates in the CO2 reduction pathway. For example, alloying Pd with Cu can weaken the adsorption of *CO and stabilize the *OCHO intermediate on adjacent Pd atoms, which is beneficial for formate production. acs.org
Electrocatalytic Organic Transformations
Copper-palladium catalysts are also effective in promoting various electrocatalytic organic transformations, offering a sustainable alternative to conventional synthetic methods. nih.govrsc.org These catalysts can facilitate reactions under mild conditions with high selectivity, driven by an electrical current instead of chemical oxidants or reductants. rsc.org
One notable application is in cross-electrophile coupling reactions. nih.gov Cathodes coated with copper and palladium nanoparticles have been shown to be more selective than those made of pure palladium for such transformations. nih.gov The ratio of palladium to copper on the electrode surface is critical for the catalytic activity, with an excess of copper proving to be ineffective. nih.gov These Cu-Pd nanoparticle-modified cathodes can be recycled multiple times without a significant loss in performance. nih.gov
Furthermore, Cu-Pd bimetallic catalysts have been utilized for the hydrogenation of nitrogenated substrates. rsc.org In the electrocatalytic conversion of pyruvic acid to alanine, the dual nature of the Cu-Pd catalyst was beneficial, with copper facilitating the initial activation of the nitrate group and palladium promoting the reductive hydrogenation of the oxime intermediate. rsc.org The optimal Pd/Cu ratio in the catalyst led to a maximum yield of 54.8% for alanine. rsc.org
The catalytic activity of Cu-Pd systems also extends to the oxidation of small organic molecules like formic acid. researchgate.netcu.edu.eg Cu-Pd nanoparticles have demonstrated higher catalytic activity for formic acid oxidation compared to pure palladium nanoparticles, highlighting the synergistic effect of the bimetallic composition. researchgate.net
Copper-Catalyzed and Palladium-Catalyzed C-H Amination and Halogenation
The direct functionalization of carbon-hydrogen (C-H) bonds using electrochemistry represents a green and efficient alternative to traditional organic synthesis, as it replaces stoichiometric chemical oxidants with electricity. researchgate.netdiscovery.csiro.au Both copper and palladium have proven to be effective catalysts in these transformations.
Copper-Catalyzed Reactions: Copper-catalyzed electrochemical C-H amination of arenes has been developed as a practical method for constructing arylamines in undivided cells at room temperature. discovery.csiro.auacs.org These reactions often employ a redox mediator, such as tetrabutylammonium (B224687) iodide (n-Bu₄NI), which is crucial for the transformation. discovery.csiro.auacs.org Mechanistic studies suggest the process involves a single-electron-transfer (SET) pathway, likely proceeding through a high-valent Cu(III) intermediate. discovery.csiro.aunih.gov Similarly, electrochemical C-H halogenation, including chlorination and bromination, has been successfully achieved using copper catalysts. beilstein-journals.orgnih.gov For instance, the chlorination of 1,3-dicarbonyl compounds can be performed using HCl as the chlorine source, where the anodic oxidation of chloride ions generates the active chlorinating agent in situ. beilstein-journals.orgnih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed electrochemical C-H functionalization is a powerful tool in organic synthesis, enabling reactions like halogenation and amination with high site-selectivity. researchgate.netnih.gov These methods provide a more sustainable pathway by minimizing the waste generated from sacrificial chemical oxidants. researchgate.net For C-H halogenation, reagents such as HCl, HBr, or NH₄Br can be used as the halogen source, eliminating the need for additional electrolytes or ligands. nih.govacs.orgnih.gov The proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with a halonium ion generated electrochemically at the anode. acs.org
Electrochemical palladium-catalyzed C-H amination has been employed to synthesize complex nitrogen-containing heterocycles like carbazoles and pyrido[1,2-a]benzimidazoles. acs.orgresearchgate.net These intramolecular C-H/N-H annulation reactions can often be performed in an undivided cell without external oxidants, showcasing the efficiency and sustainability of the approach. acs.org
| Catalyst System | Reaction Type | Key Features & Findings | Reference |
|---|---|---|---|
| Copper / n-Bu₄NI | C-H Amination of Arenes | Operates in undivided cells at room temperature; involves a Cu(III) intermediate and a SET mechanism. | discovery.csiro.auacs.org |
| Copper / HCl | C-H Chlorination | In situ generation of the electrophilic chlorine (Cl⁺) via anodic oxidation of chloride ions. | beilstein-journals.orgnih.gov |
| Palladium Salt | C-H Halogenation (Cl, Br, I) | Uses hydrogen halides as the halogen source; avoids external oxidants and electrolytes. | acs.orgnih.gov |
| Palladium(II) Acetate | Intramolecular C-H Amination | Synthesis of carbazoles in an undivided cell under mild conditions. | researchgate.net |
| Palladium Catalyst | Intramolecular C-H/N-H Annulation | Produces pyrido[1,2-a]benzimidazoles with hydrogen evolution, avoiding external oxidants. | acs.org |
Azide-Alkyne Cycloaddition (CuAAC) Reactions in Electrochemical Systems
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov A significant challenge in CuAAC is the air sensitivity of the active Cu(I) catalyst, which can be readily oxidized to the inactive Cu(II) state. Electrochemistry offers an elegant solution to this problem.
By applying a negative electrochemical potential, the copper catalyst can be maintained in its active Cu(I) oxidation state, even in the presence of air. nih.gov This "electrochemically protected" approach eliminates the need for chemical reducing agents, which can be damaging to sensitive substrates like proteins. nih.gov This technique has been successfully applied to the bioconjugation of azide-functionalized bacteriophage Qbeta, demonstrating its utility in demanding applications. nih.gov The electrochemical method allows for high yields at low substrate concentrations, making it a powerful tool for functionalizing surfaces, nanomaterials, and complex biomolecules. nih.govmdpi.com
| Method | Catalyst State | Key Advantage | Typical Application | Reference |
|---|---|---|---|---|
| Traditional CuAAC | Cu(I) generated by chemical reductants (e.g., sodium ascorbate) | Simple setup for many applications. | General organic synthesis, polymer chemistry. | nih.gov |
| Electrochemical CuAAC | Cu(I) maintained by an applied potential | Avoids chemical reductants; maintains catalyst activity in air; suitable for sensitive substrates. | Bioconjugation, surface functionalization. | nih.govmdpi.com |
Investigations into Charge Transfer Dynamics and Electrode Kinetics at Cu-Pd Interfaces
The enhanced catalytic performance of Cu-Pd bimetallic systems is deeply rooted in the unique electronic interactions and charge transfer dynamics at the Cu-Pd interface. The combination of the two metals modifies their electronic structure, which in turn influences electrode kinetics and reaction pathways. rsc.orgresearchgate.net
Studies on Cu₃Pd(111) surfaces have revealed that charge transfer between surface copper oxides and subsurface palladium atoms plays a critical role in the formation and stability of different oxide species. researchgate.net This interaction is influenced by the mobility of the interfacial atoms. For instance, Cu₂O forms on Cu₃Pd(111) at 500 K, a phenomenon not observed on similar Cu₃Pt(111) surfaces under the same conditions, highlighting the specific role of palladium in modifying the surface chemistry of copper. researchgate.net
In the context of the hydrogen evolution reaction (HER), density functional theory (DFT) simulations have shown that the formation of a binary CuPd alloy leads to a favorable decrease in the Gibbs free energy for hydrogen adsorption compared to pure Cu or Pd. rsc.org This synergistic effect enhances conductivity and creates abundant active sites, leading to superior HER performance. rsc.org For the electrochemical reduction of CO₂, investigations into ordered, disordered, and phase-separated Cu-Pd catalysts suggest that geometric effects at the interface are key determinants of product selectivity. acs.org Surfaces with neighboring copper atoms favor the formation of C₂ products, while ordered, alternating Cu-Pd sites favor C₁ products, indicating that the atomic arrangement at the interface directly controls the reaction pathway. acs.org These findings underscore the importance of understanding and controlling the interfacial charge transfer and structure to tune the catalytic properties of Cu-Pd electrodes.
Design and Optimization of Novel Electrochemical Catalysts for Sustainable Processes
The rational design of new Cu-Pd electrochemical catalysts is crucial for developing sustainable energy and chemical production technologies. rsc.orgdiva-portal.org Research focuses on optimizing catalyst composition, morphology, and atomic arrangement to enhance activity, selectivity, and long-term stability for processes like CO₂ reduction and hydrogen evolution. rsc.orgacs.org
Key design strategies include:
Bimetallic Alloying: Creating Cu-Pd alloys is a primary strategy to tune catalytic properties. Alloying Pd with a 3d transition metal like Cu can redistribute charge density, adjust surface electronic properties, and ultimately enhance electrocatalytic performance. rsc.org For CO₂ reduction, adding copper to palladium can protect the palladium from poisoning by CO, a common reaction intermediate. researchgate.net
Morphology and Nanostructuring: The physical shape of the catalyst at the nanoscale has a profound impact on its performance. For example, binary CuPd alloy thin films with unique, tower-like microstructures have been shown to provide a high electrochemical surface area and an abundance of active sites, leading to exceptional performance in the hydrogen evolution reaction. rsc.org
Controlling Atomic Arrangement: As demonstrated in CO₂ reduction, the precise arrangement of Cu and Pd atoms at the catalyst surface can steer the reaction towards desired products. acs.org Engineering catalysts with specific atomic distributions (e.g., ordered alloys vs. phase-separated domains) allows for fine-tuning of selectivity for C₁ or C₂ chemicals. acs.org
Theoretical Modeling: Computational methods, particularly Density Functional Theory (DFT), are instrumental in the rational design of catalysts. rsc.org These studies allow researchers to predict how different compositions and structures will influence reaction pathways and energy barriers, guiding experimental efforts. For example, DFT studies have indicated that Cu-Pd bimetallic catalysts are better suited for CO₂ reduction than for the competing hydrogen evolution reaction. rsc.org
Through these advanced design and optimization strategies, researchers are creating robust and efficient Cu-Pd electrocatalysts that pave the way for more sustainable industrial processes. rsc.orgdiva-portal.org
Q & A
Basic: What are the standard methods for synthesizing Cu-Pd (2:3) alloys with controlled stoichiometry?
Answer:
The most reliable synthesis routes involve co-reduction of copper and palladium precursors (e.g., Cu(NO₃)₂ and PdCl₂) using reducing agents like NaBH₄ or H₂ gas under inert atmospheres. For precise stoichiometric control (2:3), atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) should verify precursor ratios before reduction. Post-synthesis, annealing at 300–500°C in H₂/Ar enhances alloy homogeneity, confirmed via X-ray diffraction (XRD) lattice parameter analysis .
Advanced: How can in situ spectroscopic techniques elucidate dynamic structural changes in Cu-Pd (2:3) catalysts under reaction conditions?
Answer:
In situ X-ray absorption spectroscopy (XAS) and Raman spectroscopy are critical for tracking atomic redistribution during catalytic processes. For CO₂ reduction experiments, operando XAS at the Cu K-edge and Pd L₃-edge reveals oxidation state changes and alloy stability. Coupling this with time-resolved transmission electron microscopy (TEM) identifies surface reconstruction phenomena, addressing discrepancies between bulk and surface composition .
Basic: Which characterization techniques are essential for confirming the alloy structure of Cu-Pd (2:3)?
Answer:
XRD with Rietveld refinement confirms bulk crystallinity and phase purity, while energy-dispersive X-ray spectroscopy (EDS) mapping in scanning electron microscopy (SEM) verifies elemental distribution. X-ray photoelectron spectroscopy (XPS) surface analysis detects potential segregation of Pd or Cu. For nanoscale alloys, high-angle annular dark-field (HAADF) STEM imaging provides atomic-scale resolution of alloy ordering .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for Cu-Pd (2:3) systems?
Answer:
Discrepancies often arise from differences in surface roughness, pretreatment protocols, or trace impurities. Standardize activity comparisons using electrochemically active surface area (ECSA) normalization via underpotential deposition (UPD) of Cu or CO stripping. Cross-validate kinetic data with isotopic labeling (e.g., ¹³CO₂ in reduction experiments) to distinguish reaction pathways. Meta-analyses of activation energies across studies can identify outliers linked to synthesis variables .
Basic: What are the primary catalytic applications of Cu-Pd (2:3) in academic research?
Answer:
The alloy is widely studied for CO₂ electroreduction to C₂ products (e.g., ethylene) and selective hydrogenation of acetylene. In CO₂ reduction, the 2:3 ratio balances Cu’s C–C coupling propensity with Pd’s *H adsorption suppression, achieving >60% Faradaic efficiency for C₂H₄ in flow-cell setups at −0.8 V vs. RHE .
Advanced: What computational methods model electronic interactions in Cu-Pd (2:3) alloys to predict catalytic behavior?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., HSE06) calculates d-band center shifts and adsorption energies of intermediates like *COOH or *CH₂CH₂. Machine learning (ML) models trained on experimental datasets (e.g., binding energies from temperature-programmed desorption) can predict optimal surface configurations. Grand canonical Monte Carlo (GCMC) simulations further explore alloy stability under reactive environments .
Basic: How to optimize reaction conditions for Cu-Pd (2:3) catalysts in CO₂ reduction?
Answer:
Use a gas-diffusion electrode in 0.1 M KHCO₃ electrolyte (pH ≈ 7.2) with continuous CO₂ flow (20 sccm). Apply potentials between −0.6 to −1.0 V vs. RHE and monitor product distribution via online gas chromatography (GC). Pre-activation via cyclic voltammetry (20 cycles, 50 mV/s) removes surface oxides and stabilizes the alloy interface .
Advanced: How to design experiments probing synergistic Cu-Pd effects in a 2:3 ratio?
Answer:
Controlled poisoning experiments (e.g., KCN treatment) selectively deactivate Pd sites to isolate Cu’s role in C–C coupling. Pair this with isotopic tracer studies (¹³C labeling) to map carbon flux. For hydrogenation systems, use deuterium (D₂) substitution and in situ neutron reflectometry to track H spillover between metals. Statistical design of experiments (DoE) minimizes variables when testing alloy composition gradients .
Basic: What are common pitfalls in reproducing Cu-Pd (2:3) synthesis protocols from literature?
Answer:
Unaccounted oxygen contamination during annealing can oxidize Cu, altering the alloy ratio. Ensure glovebox O₂ levels <1 ppm and use quartz tube furnaces with H₂/Ar purging. Precursor purity (>99.99%) is critical; trace Fe or Ni in PdCl₂ precursors can introduce unintended dopants. Always cross-check XRD patterns against ICDD PDF-4+ database entries for Cu-Pd intermetallics .
Advanced: How to establish structure-activity relationships for Cu-Pd (2:3) using advanced data analytics?
Answer:
Principal component analysis (PCA) of operando spectroscopy datasets (e.g., XAS, FTIR) correlates structural descriptors (e.g., coordination number, bond length) with turnover frequencies. High-throughput screening of alloy libraries via robotic electrodeposition generates training data for ML models. Open-source tools like CatMAP integrate microkinetic modeling with experimental Tafel slopes to refine active site hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
